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  • Product: (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
  • CAS: 867162-37-6

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action for (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine: A Technical Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive and logical workflow to determine the in vitro mechanism of action for the novel com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive and logical workflow to determine the in vitro mechanism of action for the novel compound (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine. As this molecule is not extensively characterized in publicly available literature, this document serves as a roadmap for its initial biological evaluation. The proposed strategy is based on the structural alerts within the molecule—specifically the quinoline and pyrazine moieties, which are prevalent in compounds with anticancer and kinase inhibitory activities.[1][2][3][4] This guide provides field-proven, detailed protocols for a phased experimental approach, beginning with broad phenotypic screening and progressing to specific target deconvolution, to build a robust, evidence-based model of the compound's biological function.

Introduction and Strategic Overview

The compound (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine is a unique chemical entity featuring two key heterocyclic scaffolds: a 2-phenylquinoline and a 3-chloropyrazine. The quinoline core is a "privileged structure" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors and other anticancer agents.[1][5][6] These agents often function by intercalating DNA, inhibiting topoisomerase, or blocking the ATP-binding site of protein kinases.[7] Similarly, pyrazine derivatives have been investigated for a wide range of pharmacological effects, including anticancer and antimicrobial activities.[4][8]

Given this structural precedent, we hypothesize that (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine possesses antiproliferative activity against cancer cells, potentially mediated by the inhibition of a key signaling kinase.

This guide presents a three-phase experimental plan to test this hypothesis and elucidate the compound's mechanism of action (MOA):

  • Phase I: Cytotoxicity and Potency Assessment. To determine if the compound exerts a biological effect on cancer cells and quantify its potency (IC50).

  • Phase II: Elucidation of Cellular Phenotype. To understand how the compound affects cancer cells—specifically, whether it induces programmed cell death (apoptosis) or causes a halt in the cell division cycle.

  • Phase III: Molecular Target Identification. To identify the specific protein(s) the compound interacts with to exert its effects, with a primary focus on protein kinases.

The following sections provide the scientific rationale and detailed, self-validating protocols for each phase.

Experimental_Workflow cluster_0 Phase I: Initial Screening cluster_1 Phase II: Phenotypic Analysis cluster_2 Phase III: Target Deconvolution P1_Start Select Cancer Cell Lines (e.g., MCF-7, HCT116) P1_Assay Cell Viability Assay (MTT) P1_Start->P1_Assay Treat with Compound P1_Result Determine IC50 Value P1_Assay->P1_Result Analyze Dose-Response P2_Apoptosis Apoptosis Assay (Annexin V / PI Staining) P1_Result->P2_Apoptosis Use IC50 concentration P2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) P1_Result->P2_CellCycle Use IC50 concentration P2_Apoptosis_Result Quantify Apoptotic vs. Necrotic Cells P2_Apoptosis->P2_Apoptosis_Result P2_CellCycle_Result Determine Cell Cycle Arrest Phase (G1, S, G2/M) P2_CellCycle->P2_CellCycle_Result P3_Kinase_Screen Broad Kinase Panel Screen P2_Apoptosis_Result->P3_Kinase_Screen Apoptosis Confirmed P2_CellCycle_Result->P3_Kinase_Screen Arrest Confirmed P3_Hit_Validation In Vitro Kinase Assay (e.g., ADP-Glo) P3_Kinase_Screen->P3_Hit_Validation Identify Hits P3_Pathway Western Blot for Downstream Markers P3_Hit_Validation->P3_Pathway Validate Target P3_Result Identify Target Kinase & Confirm Pathway Inhibition P3_Pathway->P3_Result MOA Proposed Mechanism of Action P3_Result->MOA Synthesize Data

Caption: Overall workflow for characterizing the in vitro mechanism of action.

Phase I: Cellular Viability and Cytotoxicity Assessment

Rationale

The foundational step in characterizing any novel compound is to confirm its biological activity.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[10][11] This assay allows for the determination of the half-maximal inhibitory concentration (IC50), a critical metric of the compound's potency that informs the concentrations used in all subsequent experiments.[11] The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[10] The amount of formazan is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Assay for IC50 Determination

This protocol is adapted from standard methodologies for assessing cytotoxicity in adherent cancer cell lines.[11][12]

Materials:

  • Adherent cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine ("Compound") stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer) and assess viability (via trypan blue exclusion).

    • Dilute the cell suspension to a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Seed the cells into a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM.

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the highest Compound concentration.

    • Include a "no-cell" blank control with medium only.

    • Carefully remove the medium from the cells and add 100 µL of the prepared dilutions (or vehicle control) to the appropriate wells. It is critical to perform each treatment in at least triplicate.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Return the plate to the incubator for 2-4 hours. Observe for the formation of purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan.

    • Place the plate on a shaker for 10 minutes at a low speed to ensure complete solubilization.[12]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12]

Data Presentation and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 value is determined.

Table 1: Example IC50 Data for (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma485.2 ± 0.6
HCT116Colorectal Carcinoma488.9 ± 1.1
A549Lung Carcinoma4812.4 ± 2.3

Phase II: Investigation of Cell Fate - Apoptosis and Cell Cycle

Rationale

Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death or growth inhibition. A decrease in viable cells can result from apoptosis (programmed cell death), necrosis (uncontrolled cell death), or cytostatic effects like cell cycle arrest.[9]

  • Apoptosis Assay: We use dual staining with Annexin V and Propidium Iodide (PI) analyzed by flow cytometry. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[13][14] Annexin V is a protein with a high affinity for PS, and when labeled (e.g., with FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[13] This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Cell Cycle Analysis: Treatment with a compound can block the cell cycle at specific checkpoints (G1, S, or G2/M), preventing proliferation. This can be measured by staining the cellular DNA with a fluorescent dye like Propidium Iodide (after cell permeabilization) and analyzing the DNA content per cell via flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA, allowing for quantification of cells in each phase.

Protocol: Apoptosis Assay via Annexin V/PI Staining

This protocol is based on standard flow cytometry procedures for apoptosis detection.[13][14]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in kit)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[15]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 channel.

AnnexinV_PI_Assay cluster_legend Legend cluster_plot Flow Cytometry Plot Quadrants Live Early Late Necrotic Q3 Q3 Annexin V (-) PI (-) Viable Q4 Q4 Annexin V (+) PI (-) Early Apoptotic Q2 Q2 Annexin V (+) PI (+) Late Apoptotic Q1 Q1 Annexin V (-) PI (+) Necrotic X_Axis Annexin V-FITC Intensity -> Y_Axis Propidium Iodide (PI) Intensity ->

Caption: Interpretation of Annexin V/PI flow cytometry data.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol outlines a standard method for analyzing DNA content.[9]

Materials:

  • Cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide staining solution (50 µg/mL)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol (Section 3.2, Step 1).

  • Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.

  • Fixation: Wash the cells with cold PBS, centrifuge, and discard the supernatant. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

    • Resuspend the pellet in PBS containing RNase A to degrade RNA. Incubate for 30 minutes at 37°C.

    • Add Propidium Iodide staining solution and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale. Use gating strategies to exclude doublets and aggregates. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Table 2: Example Cell Cycle Distribution Data after 24h Treatment

Treatment% G0/G1% S% G2/M
Vehicle Control65.220.514.3
Compound (IC50)25.815.159.1

Interpretation: The data suggests the compound induces a significant G2/M phase arrest.

Phase III: Molecular Target Identification & Pathway Analysis

Rationale

The phenotypic data from Phase II (e.g., induction of apoptosis and G2/M arrest) strongly suggests interference with cellular signaling pathways that regulate these processes. Given the quinoline scaffold, inhibition of protein kinases is a primary and highly plausible mechanism.[1][3]

The strategy is twofold:

  • Broad Screening: Use a high-throughput kinase panel to screen the compound against hundreds of kinases simultaneously. This is an unbiased approach to identify potential high-affinity targets.

  • Target Validation: Once top candidates ("hits") are identified, validate them using orthogonal, in vitro enzymatic assays. A commonly used method is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[16] Inhibition of the kinase results in a lower ADP level and thus a lower luminescent signal.

Recommended Workflow: Kinase Target Deconvolution
  • Kinase Panel Screening:

    • Action: Outsource to a specialized contract research organization (CRO).

    • Method: Provide the compound for screening against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

    • Output: A report detailing the percent inhibition for each kinase. Hits are typically defined as kinases showing >50% or >70% inhibition.

  • In Vitro Kinase Assay (Hit Validation):

    • Principle: The ADP-Glo™ assay is a luminescence-based assay that measures ADP produced by a kinase reaction. The amount of light generated is directly proportional to the ADP concentration and, therefore, the kinase activity.

Protocol: ADP-Glo™ Kinase Assay (General)

Materials:

  • Recombinant target kinase (identified from screening)

  • Substrate specific to the kinase

  • ADP-Glo™ Kinase Assay Kit (contains ATP, ADP-Glo™ Reagent, Kinase Detection Reagent)

  • Compound dilutions

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction by combining the kinase, its specific substrate, ATP, and varying concentrations of the Compound.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Detect:

    • Add Kinase Detection Reagent. This converts the ADP generated in the first step back to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader. The signal is correlated with kinase activity, and a decrease in signal indicates inhibition. Data is used to generate an IC50 curve for the specific kinase.

Pathway Confirmation via Western Blot

After confirming direct inhibition of a target kinase, it is crucial to demonstrate that this inhibition affects the downstream signaling pathway within the cell.

  • Action: Treat cells with the compound and perform Western blotting to analyze the phosphorylation status of known downstream substrates of the target kinase.

  • Example: If the target kinase is Aurora Kinase B (a key regulator of the G2/M transition), a downstream marker would be the phosphorylation of Histone H3 on Serine 10. Inhibition by the compound should lead to a dose-dependent decrease in phospho-Histone H3 levels.

Kinase_Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Upstream_Kinase Upstream Kinase (e.g., PI3K) Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., Akt) Upstream_Kinase->Target_Kinase Activates Downstream_Effector Downstream Effector (e.g., Bad, FoxO) Target_Kinase->Downstream_Effector Inhibits (Phosphorylation) Cell_Outcome Cell Survival & Proliferation Target_Kinase->Cell_Outcome Promotes Downstream_Effector->Cell_Outcome Promotes Apoptosis Compound (3-Chloropyrazin-2-yl) (2-phenylquinolin-7-yl)methanamine Compound->Target_Kinase INHIBITS

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Synthesis

By systematically executing the experiments outlined in this guide, researchers can build a comprehensive, data-driven narrative of the in vitro mechanism of action for (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine. The integration of data from cytotoxicity assays, cell fate analysis, and molecular target identification will allow for the construction of a robust model. For instance, demonstrating that the compound has a 5 µM IC50 (Phase I), induces apoptosis and G2/M arrest (Phase II), and directly inhibits Aurora Kinase B with a corresponding decrease in downstream substrate phosphorylation (Phase III) provides a powerful and complete story of its MOA. This foundational knowledge is indispensable for any further preclinical and clinical development of this promising molecular scaffold.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, July 18). MDPI. Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019, March 15). PubMed. Retrieved from [Link]

  • Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). PubMed. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PMC. Retrieved from [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023, December 25). MDPI. Retrieved from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved from [Link]

  • Development of Anticancer Agents with Novel Mechanisms of Action. (n.d.). Open PRAIRIE. Retrieved from [Link]

  • In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review. (n.d.). PMC. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). JoVE. Retrieved from [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022, December 1). ScholarWorks@UTEP. Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PMC. Retrieved from [Link]

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. (2025, October 15). ResearchGate. Retrieved from [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology. Retrieved from [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022, May 27). MDPI. Retrieved from [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017, February 2). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Structural Characterization and Synthetic Utility of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine in IGF-1R Inhibitor Development

Executive Summary (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CAS: 867162-37-6) is a highly specialized, structurally complex pharmaceutical intermediate[1]. It serves as the foundational scaffold in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CAS: 867162-37-6) is a highly specialized, structurally complex pharmaceutical intermediate[1]. It serves as the foundational scaffold in the synthesis of 6,6-bicyclic ring-substituted heterobicyclic protein kinase inhibitors[2]. Most notably, this compound is the direct precursor to the imidazo[1,5-a]pyrazine core found in potent Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors, such as AQIP and OSI-906 (Linsitinib)[3]. This technical guide deconstructs the structural properties of this intermediate, details the causality behind its downstream synthetic workflows, and maps its ultimate biological utility in oncology.

Pharmacophoric Significance and Structural Breakdown

The architectural design of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine is highly intentional, consisting of three critical domains that dictate both its synthetic reactivity and the final API's biological efficacy:

  • The 2-Phenylquinoline Moiety: This bulky, rigid, and lipophilic aromatic system is designed to occupy the hydrophobic pocket adjacent to the ATP-binding site of the IGF-1R kinase domain. The introduction of this constrained quinolinyl moiety significantly increases target potency (up to 20-fold) and improves overall pharmacokinetic properties, including oral bioavailability and area under the curve (AUC), compared to earlier monocyclic analogs[3].

  • The 3-Chloropyrazine Moiety: This ring acts as the precursor to the bicyclic core. The chlorine atom is strategically positioned at the 3-position. Upon cyclization, this atom shifts to the C8-position of the newly formed imidazo[1,5-a]pyrazine system, serving as an activated leaving group for late-stage functionalization[3].

  • The Methanamine Linker (-CH(NH₂)-): The primary amine serves as the nucleophilic anchor for initial acylation. The single methine carbon acts as the bridge that will ultimately become the C1 carbon of the imidazole ring during the Bischler-Napieralski-type dehydration/cyclization[2].

Quantitative Structural Data

To ensure rigorous quality control before committing this intermediate to complex multi-step syntheses, specific physicochemical and spectroscopic parameters must be validated.

Table 1: Spectroscopic and Physicochemical Properties of the Methanamine Intermediate

PropertyValue / DescriptionAnalytical Causality & Validation
Molecular Weight 346.82 g/mol Confirmed via LC-MS ESI+ showing [M+H]⁺ at m/z 347.1.
Isotopic Signature 3:1 ratio (m/z 347.1 / 349.1)Validates the presence of the single chlorine atom prior to downstream amination.
¹H NMR (Methine -CH-) ~5.8 ppm (singlet, 1H)Strongly deshielded by the two adjacent electron-withdrawing heteroaromatic rings.
¹H NMR (Pyrazine H5, H6) 8.4 - 8.6 ppm (doublets, 2H)Characteristic splitting pattern confirming an intact 2,3-disubstituted pyrazine system.
ClogP ~4.2High lipophilicity driven by the 2-phenylquinoline moiety; requires polar aprotic solvents for subsequent reactions.

Self-Validating Experimental Protocol: Synthesis of the Imidazo[1,5-a]pyrazine Core

The transformation of this methanamine intermediate into an active IGF-1R inhibitor relies on a highly specific sequence of acylation, cyclization, and amination. The protocol below outlines the causality behind each reagent choice and the built-in validation checkpoints.

Step 1: Acylation of the Methanamine
  • Procedure: React (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine with a target carboxylic acid (e.g., a functionalized cyclobutanecarboxylic acid) using HATU and DIPEA in anhydrous DMF at room temperature for 12 hours.

  • Causality: HATU rapidly forms an active ester with the carboxylic acid, allowing the sterically hindered primary amine of the methanamine linker to attack efficiently, forming an amide bond.

  • Validation Checkpoint: LC-MS must show a mass shift corresponding to the exact mass of the added acyl group minus water. The 3:1 chlorine isotopic pattern must remain intact.

Step 2: POCl₃-Mediated Cyclization
  • Procedure: Dissolve the purified amide intermediate in acetonitrile or toluene. Add an excess of Phosphorus oxychloride (POCl₃) and heat to 80°C for 4-6 hours. Quench carefully with cold saturated NaHCO₃.

  • Causality: POCl₃ acts as a powerful dehydrating agent. It activates the amide carbonyl oxygen, converting it into a highly electrophilic imidoyl chloride intermediate. This intense electrophilicity forces the adjacent pyrazine nitrogen (N4) to fold inward and execute an intramolecular nucleophilic attack, closing the 5-membered imidazole ring to form the 8-chloro-imidazo[1,5-a]pyrazine core.

  • Validation Checkpoint: IR spectroscopy must show the complete disappearance of the amide N-H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹). LC-MS will show a mass reduction of 18 Da ([M - H₂O]).

Step 3: Nucleophilic Aromatic Substitution (SₙAr) Amination
  • Procedure: Dissolve the 8-chloro-imidazo[1,5-a]pyrazine intermediate in isopropanol. Add a saturated solution of ammonia (NH₃) in isopropanol. Heat in a sealed pressure tube at 120°C for 18 hours.

  • Causality: Why was the chlorine originally at the 3-position of the pyrazine? Post-cyclization, this chlorine is now at the C8-position of the bicyclic core. The C8-position is highly electron-deficient due to the adjacent bridgehead nitrogen. This makes it an ideal substrate for SₙAr. Ammonia displaces the chloride ion, installing an 8-amino group. This -NH₂ group is the non-negotiable "hinge-binding" motif required to form critical hydrogen bonds with the backbone residues (e.g., Glu1050, Met1052) of the IGF-1R ATP-binding pocket[4].

  • Validation Checkpoint: LC-MS must show the loss of the 3:1 isotopic pattern (confirming chloride displacement) and a mass shift of -19 Da (Cl to NH₂). ¹H NMR will reveal a new, broad exchangeable singlet integrating to 2H around 7.0 ppm.

Synthesis A (3-Chloropyrazin-2-yl) (2-phenylquinolin-7-yl) methanamine (CAS: 867162-37-6) B Amide Intermediate A->B Acylation (HATU/DIPEA) C 8-Chloro-imidazo[1,5-a]pyrazine Core B->C Cyclization (POCl3, 80°C) D 8-Amino-imidazo[1,5-a]pyrazine (e.g., OSI-906 / Linsitinib) C->D Amination (NH3/iPrOH, SNAr)

Synthetic workflow from the methanamine intermediate to the active imidazo[1,5-a]pyrazine API.

Biological Context: Disruption of the IGF-1R Signaling Network

The ultimate goal of synthesizing APIs from (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine is the targeted inhibition of the IGF-1R signaling axis.

Overexpression of IGF-1R and its ligands (IGF-1 and IGF-2) is heavily implicated in tumor transformation, survival, and acquired resistance to conventional chemotherapies[5]. When IGF ligands bind to the extracellular domain of IGF-1R, it induces a conformational change leading to the autophosphorylation of intracellular tyrosine residues. This activates two primary oncogenic cascades:

  • The PI3K/AKT Pathway: Drives potent anti-apoptotic (pro-survival) signals[4].

  • The RAS/MAPK Pathway: Drives aggressive cellular proliferation[4].

Small molecule inhibitors derived from this methanamine scaffold (like AQIP) exhibit strong cellular potency against IGF-1R (IC₅₀ values often in the low nanomolar range, e.g., 20 nM)[5]. By competitively binding to the ATP pocket via the synthetically installed 8-amino group, and anchoring deeply into the hydrophobic pocket via the 2-phenylquinoline moiety, these compounds effectively shut down ligand-stimulated autophosphorylation, thereby starving the tumor cells of survival signals[3].

Signaling IGF IGF-1 / IGF-2 Ligands IGF1R IGF-1R / IR (Receptor Tyrosine Kinase) IGF->IGF1R Binds & Activates PI3K PI3K Pathway IGF1R->PI3K Phosphorylation MAPK RAS / MAPK Pathway IGF1R->MAPK Phosphorylation Inhibitor Imidazo[1,5-a]pyrazine API (e.g., Linsitinib) Inhibitor->IGF1R Competitive ATP Binding AKT AKT (Protein Kinase B) PI3K->AKT Proliferation Tumor Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Mechanism of action for IGF-1R inhibitors derived from the methanamine precursor.

References

  • NextSDS Database. "(3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)MethanaMine — Chemical Substance Information." NextSDS.[1]

  • OSI Pharmaceuticals, Inc. "6,6-BICYCLIC RING SUBSTITUTED HETEROBICYCLIC PROTEIN KINASE INHIBITORS." WIPO Patentscope, WO/2005/097800.[2]

  • Chitnis, M. M., et al. "Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach." PMC.[5]

  • Mulvihill, M. J., et al. "Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors." PubMed.[3]

  • Chen, J., & Yin, D. "Modulation of Insulin-Like Growth Factor-1 Receptor and its Signaling Network for the Treatment of Cancer: Current Status and Future Perspectives." PMC.[4]

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Foundational

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine: A Novel Small Molecule Candidate

Foreword: Charting the Course for a Novel Drug Candidate The journey of a novel chemical entity from laboratory bench to clinical application is a complex and rigorously scrutinized process. A critical component of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Drug Candidate

The journey of a novel chemical entity from laboratory bench to clinical application is a complex and rigorously scrutinized process. A critical component of this journey is the comprehensive characterization of its pharmacokinetic profile. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the systematic pharmacokinetic profiling of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine, a novel small molecule with potential therapeutic applications. While specific data for this compound is not yet publicly available, this guide establishes a robust framework for its evaluation, grounded in established scientific principles and regulatory expectations.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule is paramount to predicting its behavior in humans, ensuring safety and efficacy, and ultimately determining its viability as a therapeutic agent.[3][4][5][6] This guide is designed to be a practical and scientifically rigorous resource, outlining the necessary in vitro and in vivo studies, the rationale behind experimental choices, and detailed protocols to generate a comprehensive pharmacokinetic dossier.

The Strategic Importance of Early and Comprehensive ADME Profiling

In modern drug discovery and development, the early assessment of ADME properties is not merely a data-gathering exercise but a strategic imperative.[4] Integrating in vitro ADME assays at the lead optimization stage allows for the early identification and mitigation of potential liabilities, such as poor bioavailability or metabolic instability, thereby reducing the risk of costly late-stage failures.[4][7] A thorough understanding of a compound's pharmacokinetic profile informs critical decisions, including candidate selection, formulation development, and the design of subsequent preclinical and clinical studies.[1][3] For a novel scaffold such as (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine, which combines a pyrazine and a quinoline moiety—both of which are present in various biologically active compounds—a detailed pharmacokinetic characterization is essential to unlock its therapeutic potential.[8][9][10][11]

Foundational In Vitro ADME Characterization: Building a Predictive Profile

The initial phase of pharmacokinetic profiling focuses on a battery of in vitro assays designed to predict the in vivo behavior of the compound.[3][6] These assays are typically high-throughput and require minimal amounts of the test compound, making them ideal for the early stages of drug discovery.

Metabolic Stability Assessment

The metabolic stability of a drug candidate is a key determinant of its half-life and oral bioavailability. These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily located in the liver.[12]

2.1.1. Liver Microsomal Stability Assay

This assay provides a measure of the intrinsic clearance of a compound by Phase I enzymes, such as the cytochrome P450 (CYP) superfamily.[12][13]

Experimental Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer to a final concentration of 0.5 mg/mL.[13]

  • Compound Incubation: (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine is added to the microsomal suspension at a final concentration of 1-3 µM.[13]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.[13]

  • Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13]

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.[14]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[15]

Data Analysis:

The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[15]

2.1.2. Hepatocyte Stability Assay

To gain a more comprehensive understanding of both Phase I and Phase II metabolism, a hepatocyte stability assay is employed. Intact hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.[13][16]

Experimental Protocol:

  • Cell Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium to a density of 0.5-1 x 10^6 viable cells/mL.[16]

  • Compound Incubation: The test compound is added to the hepatocyte suspension at a final concentration of 1 µM.[16][17]

  • Time-Point Sampling: Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).[16]

  • Reaction Termination: The metabolic activity is quenched by adding a cold organic solvent.

  • Sample Processing and Analysis: Samples are processed and analyzed by LC-MS/MS as described for the microsomal stability assay.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability to reach its therapeutic target.[18][19][20] Only the unbound fraction of the drug is pharmacologically active.[18][20]

Experimental Protocol (Rapid Equilibrium Dialysis - RED):

  • Device Preparation: A RED device is used, which consists of two chambers separated by a semi-permeable membrane.[20]

  • Sample Addition: The test compound is added to human plasma in one chamber, and a phosphate-buffered saline (PBS) solution is added to the other chamber.[18][20]

  • Equilibration: The device is incubated at 37°C for 4-6 hours to allow the unbound drug to equilibrate across the membrane.[18][21]

  • Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.[18][20]

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.[18][20]

Data Analysis:

The fraction unbound (fu) is calculated as the ratio of the concentration of the drug in the buffer chamber to the concentration in the plasma chamber.[18]

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for assessing the potential for drug-drug interactions (DDIs).[22][23] Inhibition of CYP enzymes by a new drug candidate can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[22][24]

Experimental Protocol (IC50 Determination):

  • Incubation Setup: Human liver microsomes are incubated with a panel of specific CYP probe substrates (for major isoforms such as CYP1A2, 2C9, 2C19, 2D6, and 3A4) in the presence of varying concentrations of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine.[24][25]

  • Reaction Initiation and Termination: The reaction is started by adding NADPH and stopped after a short incubation period by adding a quenching solution.

  • Metabolite Quantification: The formation of the specific metabolite for each CYP isoform is quantified using LC-MS/MS.[25]

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration.[24]

A time-dependent inhibition (TDI) assay may also be necessary to evaluate if the compound or its metabolites irreversibly inactivate CYP enzymes.[22][26]

Summary of In Vitro ADME Data
ParameterAssayPurpose
Metabolic Stability Liver Microsomal StabilityTo determine intrinsic clearance by Phase I enzymes.[12][13]
Hepatocyte StabilityTo assess overall metabolic clearance by Phase I and II enzymes.[13][16]
Distribution Plasma Protein BindingTo determine the fraction of unbound, pharmacologically active drug.[18][19][20]
Drug-Drug Interaction CYP450 InhibitionTo assess the potential for inhibiting major drug-metabolizing enzymes.[22][24][25]

In Vivo Pharmacokinetic Profiling in Rodent Models

Following promising in vitro data, in vivo studies are conducted to understand the complete pharmacokinetic profile of the compound in a living organism.[27][28] Rodent models, typically mice or rats, are commonly used in these initial studies.[27][28]

Study Design and Execution

A well-designed in vivo pharmacokinetic study is crucial for obtaining reliable data.[2]

Experimental Protocol:

  • Animal Model Selection: Sprague-Dawley rats or CD-1 mice are often chosen for initial pharmacokinetic studies.[27][29]

  • Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals to determine key parameters like bioavailability.[28][29] The dosing vehicle and volume should be carefully selected and justified.

  • Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to capture the absorption, distribution, and elimination phases.[30]

  • Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.

  • Bioanalysis: The concentration of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine in the plasma samples is quantified using a validated LC-MS/MS method.[14][31]

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the apparent volume into which the drug distributes.
Half-life, the time required for the plasma concentration to decrease by half.
F% Bioavailability, the fraction of the orally administered dose that reaches systemic circulation.
Visualization of Experimental Workflows

in_vitro_workflow cluster_stability Metabolic Stability cluster_binding Plasma Protein Binding cluster_ddi Drug-Drug Interaction microsomes Liver Microsomes lc_ms_analysis LC-MS/MS Analysis microsomes->lc_ms_analysis Time Points hepatocytes Hepatocytes hepatocytes->lc_ms_analysis Time Points red_assay RED Assay red_assay->lc_ms_analysis Equilibration cyp_inhibition CYP Inhibition cyp_inhibition->lc_ms_analysis Metabolite Formation compound (3-Chloropyrazin-2-yl) (2-phenylquinolin-7-yl)methanamine compound->microsomes compound->hepatocytes compound->red_assay compound->cyp_inhibition pk_parameters In Vitro PK Parameters (CLint, fu, IC50) lc_ms_analysis->pk_parameters Data Processing

Caption: In Vitro ADME Workflow.

in_vivo_workflow cluster_dosing Dosing compound (3-Chloropyrazin-2-yl) (2-phenylquinolin-7-yl)methanamine iv_dose Intravenous (IV) compound->iv_dose po_dose Oral (PO) compound->po_dose rodent_model Rodent Model (Rat or Mouse) iv_dose->rodent_model po_dose->rodent_model blood_sampling Serial Blood Sampling rodent_model->blood_sampling Time Course plasma_separation Plasma Separation blood_sampling->plasma_separation lc_ms_analysis LC-MS/MS Bioanalysis plasma_separation->lc_ms_analysis pk_analysis Pharmacokinetic Analysis (NCA or Compartmental) lc_ms_analysis->pk_analysis pk_parameters In Vivo PK Parameters (AUC, CL, Vd, t½, F%) pk_analysis->pk_parameters

Caption: In Vivo Pharmacokinetic Study Workflow.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic analysis.[31] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[31]

Key Aspects of Method Development:
  • Optimization of Mass Spectrometric Conditions: Tuning the instrument to achieve the optimal precursor and product ions for the analyte and internal standard.

  • Chromatographic Separation: Developing a gradient elution method on a suitable column (e.g., C18) to achieve good peak shape and resolution from endogenous matrix components.[32]

  • Sample Preparation: Employing techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix.[33]

Method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, selectivity, stability, and reproducibility.[31][34]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the pharmacokinetic profiling of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine. By systematically evaluating its in vitro ADME properties and in vivo pharmacokinetic profile, a clear understanding of its disposition in preclinical models can be established. These data are indispensable for making informed decisions in the drug development process, including candidate selection, dose prediction for efficacy and toxicology studies, and ultimately, for advancing the most promising candidates toward clinical evaluation.[3][28] The successful execution of this pharmacokinetic profiling plan will provide the foundational data necessary to unlock the therapeutic potential of this novel chemical entity.

References

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  • (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols.
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  • ChemicalBook. (2025, July 24). (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9.
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  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
  • (2025, December 22). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation - MDPI.
  • (n.d.). Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines.
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  • (2024, February 26). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE | Ukrainian Chemistry Journal.
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Sources

Exploratory

Structural Insights and Crystallographic Analysis of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine-Derived Complexes

Prepared by: Senior Application Scientist, Structural Biology & Drug Discovery Target Audience: Researchers, Structural Biologists, and Oncology Drug Development Professionals Executive Summary In the landscape of target...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Biology & Drug Discovery Target Audience: Researchers, Structural Biologists, and Oncology Drug Development Professionals

Executive Summary

In the landscape of targeted oncology, the insulin-like growth factor-1 receptor (IGF-1R) remains a critical node for therapeutic intervention due to its role in driving tumor proliferation and survival[1]. The compound (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CAS 867162-37-6) serves as the foundational synthetic intermediate and core pharmacophore for a highly potent class of imidazo[1,5-a]pyrazine-based dual IGF-1R/IR inhibitors, most notably OSI-906 (linsitinib) and AQIP[2].

This technical guide dissects the chemical causality behind this specific scaffold, details the self-validating crystallographic protocols required to resolve its protein-ligand complexes, and visualizes the mechanistic pathways governed by these interactions.

Chemical Causality and Pharmacophore Rationale

The design of kinase inhibitors requires precise spatial orientation to outcompete ATP. The (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine precursor is engineered with specific structural intent:

  • The 2-Phenylquinolin-7-yl Moiety: This extended, rigid hydrophobic ring system is designed to penetrate the deep, lipophilic specificity pocket adjacent to the ATP-binding site of the IGF-1R kinase domain[3]. Its inclusion increases IGF-1R inhibitory potency by approximately 20-fold compared to earlier benzyloxyphenyl derivatives[3].

  • The Pyrazine Core: Once the methanamine undergoes cyclodehydration to form the imidazo[1,5-a]pyrazine core, the nitrogen atoms of the pyrazine ring are perfectly positioned to form a critical donor-acceptor-donor hydrogen bond triad with the hinge region residues (Met1052 and Glu1050) of the kinase[4].

  • The Methanamine Anchor: The primary amine serves as the reactive handle for acylation and subsequent POCl3-mediated cyclization, allowing chemists to lock the pharmacophore into its active, ATP-competitive conformation[2].

By resolving the crystal structure of the IGF-1R kinase domain complexed with derivatives of this scaffold, researchers can visualize these exact atomic interactions, enabling iterative Structure-Based Drug Design (SBDD).

Mechanistic Pathway Visualization

The primary objective of developing these complexes is to halt the oncogenic signaling cascades initiated by IGF-1R. The diagram below illustrates the ATP-competitive inhibition mechanism.

G IGF1 IGF-1 / IGF-2 Ligands IGF1R IGF-1R Kinase Domain (Active State) IGF1->IGF1R Activates PI3K PI3K / AKT Pathway IGF1R->PI3K Phosphorylates IRS-1 MAPK RAS / MAPK Pathway IGF1R->MAPK Phosphorylates Shc Complex Imidazo[1,5-a]pyrazine Inhibitor Complex Complex->IGF1R ATP-Competitive Inhibition Proliferation Tumor Proliferation & Survival PI3K->Proliferation Drives MAPK->Proliferation Drives

Fig 1: Mechanism of IGF-1R inhibition by imidazo[1,5-a]pyrazine complexes blocking downstream signaling.

Self-Validating Crystallographic Protocols

To ensure rigorous scientific integrity, the generation of protein-ligand co-crystals must follow a self-validating workflow. Every step must include an orthogonal quality control checkpoint to prevent downstream artifact interpretation.

Phase 1: Protein Expression and Purification
  • Protocol: Express the human IGF-1R kinase domain (residues 956–1256) using a Baculovirus/Sf9 eukaryotic expression system. Purify the lysate via Ni-NTA affinity chromatography followed by TEV protease cleavage of the His-tag.

  • Causality: Eukaryotic Sf9 cells are utilized instead of E. coli to ensure proper post-translational modifications and correct folding of the kinase activation loop.

  • Validation Checkpoint: Perform Size Exclusion Chromatography (SEC). The protein must elute as a single, monodisperse peak. SDS-PAGE must confirm >95% purity.

Phase 2: Ligand Complexation
  • Protocol: Concentrate the purified IGF-1R to 10 mg/mL. Incubate with a 3-fold molar excess of the target imidazo[1,5-a]pyrazine ligand (dissolved in 100% DMSO) for 2 hours at 4°C. The final DMSO concentration must not exceed 2% (v/v).

  • Causality: The 2% DMSO threshold ensures the highly hydrophobic 2-phenylquinolin-7-yl moiety remains soluble without denaturing the kinase domain.

Phase 3: Hanging-Drop Vapor Diffusion
  • Protocol: Set up crystallization drops containing 1 µL of the protein-ligand complex and 1 µL of reservoir solution (15% PEG 4000, 0.1 M Tris pH 7.5, 0.2 M NaCl). Seal over the reservoir and incubate at 20°C.

  • Validation Checkpoint: Upon crystal formation (typically 3–7 days), expose the drops to polarized light. True macromolecular crystals will exhibit birefringence, distinguishing them from amorphous salt precipitates.

Phase 4: Data Collection and Phasing
  • Protocol: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at 100 K at a synchrotron source. Solve the phases using Molecular Replacement (MR) with an apo-IGF-1R search model (e.g., PDB: 1JQH).

G Purify 1. IGF-1R Kinase Purification Incubate 2. Ligand Complex Incubation Purify->Incubate Crystallize 3. Hanging-Drop Vapor Diffusion Incubate->Crystallize Diffract 4. X-Ray Diffraction Crystallize->Diffract Solve 5. Molecular Replacement Diffract->Solve

Fig 2: Self-validating crystallographic workflow for IGF-1R protein-ligand complex determination.

Quantitative Structural Data

The structural optimization of the (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine backbone yields complexes with distinct crystallographic and biochemical profiles. The table below summarizes representative data for advanced derivatives (such as OSI-906 and AQIP) complexed with the IGF-1R kinase domain[2][4][5].

Complex / Inhibitor DerivativeSpace GroupResolution (Å)Hinge Region InteractionsIGF-1R IC₅₀ (nM)IR IC₅₀ (nM)
AQIP (Early Analog) P21​21​21​ 2.5Met1052, Glu10501220
OSI-906 (Linsitinib) P21​21​21​ 2.3Met1052, Glu10503575
BMS-754807 (Ref. Scaffold) C2221​ 2.1Met1052, Glu10501.81.7

Note: The dual inhibition of both IGF-1R and the Insulin Receptor (IR) is a hallmark of this chemical series, as the ATP-binding pockets of these two kinases share high sequence homology[5].

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Foundational

Synthesis Pathways for (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Derivatives: A Technical Guide to IGF-1R Inhibitor Intermediates

Executive Briefing The compound (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CAS: 867162-37-6) is a highly specialized, critical intermediate in the synthesis of imidazo[1,5-a]pyrazine-based dual Insulin-lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The compound (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CAS: 867162-37-6) is a highly specialized, critical intermediate in the synthesis of imidazo[1,5-a]pyrazine-based dual Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR) inhibitors [1]. Most notably, this scaffold forms the core architecture of potent antineoplastic agents such as OSI-906 (Linsitinib) and AQIP, which have been extensively evaluated for their efficacy in overcoming resistance in colorectal, ovarian, and adrenocortical carcinomas [2].

This whitepaper provides an in-depth, self-validating protocol for the synthesis of this methanamine derivative. By dissecting the causality behind each synthetic choice—from cryogenic directed ortho-metalation to controlled Gabriel amination—this guide equips medicinal chemists with a robust framework for reproducible scale-up.

Retrosynthetic Architecture & Mechanistic Rationale

The construction of the target methanamine hinges on a precise sequence of C-C and C-N bond formations. Direct reductive amination of a corresponding ketone is often plagued by poor stereocontrol and pyrazine ring instability. Therefore, a stepwise approach utilizing a carbinol intermediate is favored [1].

  • Disconnection 1 (C-N Bond Formation): The primary amine is installed via a Gabriel synthesis. Direct amination of a halide with ammonia frequently results in over-alkylation (forming secondary/tertiary amines). The use of potassium phthalimide ensures strict mono-alkylation, while subsequent hydrazinolysis cleanly unmasks the primary amine.

  • Disconnection 2 (C-O to C-Cl): The phthalimide nucleophile requires a competent leaving group. Thionyl chloride (SOCl₂) smoothly converts the carbinol to the corresponding chloride with retention of the structural integrity of the heterocycles.

  • Disconnection 3 (C-C Bond Formation): The central carbinol is formed via the nucleophilic addition of lithiated 2-chloropyrazine to 2-phenylquinoline-7-carboxaldehyde. The choice of base here is critical: Lithium tetramethylpiperidide (LTMP) is strictly required over n-BuLi or LDA to prevent nucleophilic attack on the electron-deficient pyrazine ring.

Retrosynthesis Target (3-Chloropyrazin-2-yl) (2-phenylquinolin-7-yl) methanamine Phthalimide Phthalimide Intermediate Target->Phthalimide Hydrazinolysis Carbinol Carbinol Intermediate Phthalimide->Carbinol Gabriel / Chlorination Starting 2-Phenylquinoline-7-carboxaldehyde + 2-Chloropyrazine Carbinol->Starting Directed ortho-Metalation

Caption: Retrosynthetic disconnection strategy for the target methanamine derivative.

Protocol Architecture: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within each phase to ensure intermediate integrity before progression [3].

Phase 1: Oxidation to the Aldehyde

Objective: Convert 7-methyl-2-phenylquinoline to 2-phenylquinoline-7-carboxaldehyde. Causality: Selenium dioxide (SeO₂) provides a highly specific allylic/benzylic oxidation. The quinoline nitrogen deactivates the ring toward over-oxidation, allowing isolation of the aldehyde without progression to the carboxylic acid.

  • Reaction: Suspend 7-methyl-2-phenylquinoline (1.0 eq) in a mixture of 1,4-dioxane and xylene. Add SeO₂ (1.5 eq).

  • Execution: Heat the mixture to 160 °C under reflux for 12-16 hours.

  • IPC: Monitor via LC-MS. Look for the disappearance of the starting material ( [M+H]+=220 ) and the appearance of the aldehyde ( [M+H]+=234 ).

  • Workup: Filter hot through a Celite pad to remove precipitated black selenium. Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc) to yield a pale yellow solid.

Phase 2: Directed ortho-Metalation (DoM) and Carbinol Formation

Objective: Synthesize (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol (CAS: 867162-41-2). Causality: 2-Chloropyrazine is highly susceptible to nucleophilic ring-opening. LTMP is a non-nucleophilic, sterically hindered base that selectively deprotonates the C3 position (flanked by the chloro group and the ring nitrogen) at cryogenic temperatures.

  • Base Preparation: In a flame-dried flask under N₂, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.2 eq) in anhydrous THF. Cool to -78 °C. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to form LTMP.

  • Metalation: Add 2-chloropyrazine (1.1 eq) dropwise. Critical Parameter: Maintain internal temperature strictly below -70 °C to prevent pyrazine decomposition. Stir for 15 minutes.

  • Addition: Dropwise add a solution of 2-phenylquinoline-7-carboxaldehyde (1.0 eq) in anhydrous THF. Stir at -78 °C for 2 hours.

  • IPC: Quench a micro-aliquot in saturated NH₄Cl. LC-MS must show the carbinol product ( [M+H]+=348 ).

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at -78 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Phase 3 & 4: Chlorination and Gabriel Amination

Objective: Convert the carbinol to the target primary amine via a phthalimide intermediate. Causality: The two-step Gabriel sequence prevents the formation of secondary/tertiary amine byproducts. Mild conditions are utilized to protect the sensitive pyrazine ring from nucleophilic degradation.

  • Chlorination: Dissolve the carbinol (1.0 eq) in anhydrous CHCl₃. Add SOCl₂ (2.0 eq) dropwise at room temperature. Stir for 2 hours. Concentrate in vacuo to yield the crude chloride.

  • Phthalimide Displacement: Dissolve the crude chloride in anhydrous DMF. Add potassium phthalimide (1.5 eq). Stir at 60 °C for 4 hours.

  • Hydrazinolysis: Dilute the mixture with EtOH. Add hydrazine monohydrate (NH₂NH₂·H₂O, 3.0 eq) and stir at room temperature for 12 hours.

  • IPC: LC-MS should indicate complete cleavage of the phthalimide protecting group, yielding the target amine ( [M+H]+=347 ).

  • Workup: Filter off the white phthalhydrazide byproduct. Concentrate the filtrate, partition between CH₂Cl₂ and 1M NaOH, extract, dry, and purify via reverse-phase HPLC or recrystallization.

Workflow Step1 Phase 1: Oxidation SeO2, 160°C Step2 Phase 2: Lithiation & Addition LTMP, THF, -78°C Step1->Step2 Step3 Phase 3: Chlorination SOCl2, CHCl3, RT Step2->Step3 Step4 Phase 4: Gabriel Synthesis K-Phthalimide, then NH2NH2 Step3->Step4 Product Target Methanamine (>95% Purity) Step4->Product

Caption: Forward experimental workflow for the synthesis of the methanamine intermediate.

Data Synthesis: Quantitative Reaction Parameters

The table below consolidates the critical quantitative parameters, expected yields, and validation markers for the end-to-end workflow. Maintaining these parameters is essential for ensuring the self-validating nature of the protocol.

PhaseTransformationPrimary ReagentsTemp (°C)IPC Validation MarkerExpected Yield
1 Benzylic OxidationSeO₂, Dioxane/Xylene160LC-MS: [M+H]+=234 40 - 50%
2 DoM & Addition2-Chloropyrazine, LTMP-78LC-MS: [M+H]+=348 60 - 70%
3 ChlorinationSOCl₂, CHCl₃25TLC: Rf​ shift (less polar)> 85%
4 Gabriel AminationK-Phthalimide, NH₂NH₂25 - 60LC-MS: [M+H]+=347 70 - 80%

Downstream Application: Imidazo[1,5-a]pyrazine Cyclization

Once the (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine is isolated, it serves as the direct precursor to the imidazo[1,5-a]pyrazine core found in clinical candidates [1].

The methanamine is first acylated with an appropriate carboxylic acid (e.g., a substituted cyclobutanecarboxylic acid) using standard peptide coupling reagents (EDCI/HOBt). The resulting amide is then subjected to a Bischler-Napieralski-type cyclodehydration using phosphorus oxychloride (POCl₃) [4]. This forms the fully aromatic imidazo[1,5-a]pyrazine ring system. Finally, the 8-chloro substituent (originating from the 2-chloropyrazine starting material) is displaced by ammonia in a sealed tube at elevated temperatures to yield the active 8-amino-imidazo[1,5-a]pyrazine kinase inhibitor.

Protocols & Analytical Methods

Method

Application Note and Protocol for the Dissolution of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine in DMSO

Introduction (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine is a complex heterocyclic amine of interest in contemporary drug discovery and chemical biology research. The inherent aromatic and heteroatomic compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine is a complex heterocyclic amine of interest in contemporary drug discovery and chemical biology research. The inherent aromatic and heteroatomic complexity of its structure—comprising chloropyrazine, phenyl, and quinoline moieties—necessitates a carefully considered approach to its dissolution to ensure solution homogeneity, stability, and concentration accuracy for downstream applications. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely recognized for its ability to dissolve a broad spectrum of organic molecules, including those with poor aqueous solubility.[1] This document provides a detailed protocol for the effective dissolution of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine in DMSO, tailored for researchers, scientists, and drug development professionals. The causality behind each step is explained to ensure scientific integrity and experimental success.

Compound Data Summary

A clear understanding of the physicochemical properties of the compound is the foundation of a robust dissolution protocol. The following table summarizes essential information for (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine.

ParameterValueSource/Note
Compound Name (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine-
CAS Number 867162-37-6[2]
Molecular Formula C₂₀H₁₅ClN₄[2]
Molecular Weight 346.82 g/mol Calculated from the molecular formula.
Appearance Assumed to be a solid (powder or crystalline).Based on typical small molecule synthesis products.
Recommended Solvent Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)Based on the structural characteristics and common practice for complex heterocyclic compounds.[1][3]

Core Principles of Dissolution in DMSO

The dissolution of a complex, non-polar compound like (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine in DMSO is governed by the principle of "like dissolves like." DMSO's high polarity and its aprotic nature make it an excellent solvent for a wide array of organic compounds.[4] However, achieving a stable, homogenous solution requires careful attention to several factors:

  • Solvent Purity: The hygroscopic nature of DMSO means it readily absorbs atmospheric moisture. Water contamination can significantly reduce the solubility of hydrophobic compounds and may promote degradation over time. Therefore, the use of anhydrous DMSO (≥99.9% purity) is critical.

  • Energy Input: The dissolution process can be kinetically limited. Providing energy in the form of mechanical agitation (vortexing) or ultrasonic waves (sonication) helps to break down the crystal lattice of the solid compound and facilitate its interaction with the solvent molecules.

  • Temperature: While gentle heating can increase the rate of dissolution, excessive heat can lead to the degradation of thermally sensitive compounds. A temperature of 37°C is generally considered safe for most small molecules for short periods.

  • Stock Solution Concentration: Preparing a high-concentration stock solution (e.g., 10-50 mM) is standard practice. This concentrated stock can then be serially diluted to the desired final concentration for experiments. This approach minimizes the volume of DMSO introduced into the final assay, which is crucial as high concentrations of DMSO can be toxic to cells.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine in anhydrous DMSO.

Materials and Equipment
  • (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Procedure
  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 346.82 g/mol x 1000 mg/g = 3.4682 mg

  • Weigh the Compound:

    • Place a sterile vial or microcentrifuge tube on the analytical balance and tare.

    • Carefully weigh out approximately 3.47 mg of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine into the tared container. Record the exact mass.

  • Add DMSO:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the container with the weighed compound.

  • Facilitate Dissolution:

    • Securely cap the vial or tube.

    • Vortex the mixture vigorously for 1-2 minutes. Visually inspect the solution for any undissolved particles.

    • If the compound is not fully dissolved, place the container in a water bath sonicator for 5-10 minutes.

    • As a further step, if necessary, the solution can be gently warmed in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.

  • Final Inspection and Storage:

    • Once the solution is clear and free of any visible particulates, it is ready for use.

    • For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

    • Store the aliquots at -20°C or -80°C, protected from light.

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Calculate Calculate Mass for 10 mM Solution Weigh Weigh Compound (3.47 mg) Calculate->Weigh Add_DMSO Add 1 mL Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex for 1-2 minutes Add_DMSO->Vortex Check_Solubility Completely Dissolved? Vortex->Check_Solubility Sonicate Sonicate for 5-10 minutes Check_Solubility->Sonicate No Aliquot Aliquot into Single-Use Volumes Check_Solubility->Aliquot Yes Warm Gently Warm to 37°C Sonicate->Warm Warm->Vortex Store Store at -20°C or -80°C, Protected from Light Aliquot->Store

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Scientific Rationale & Translational Context (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CAS: 867162-37-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists.

Scientific Rationale & Translational Context

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CAS: 867162-37-6) is a highly lipophilic diarylmethylamine. In drug development, its primary significance lies in its role as the critical synthetic precursor to Linsitinib (OSI-906) , a potent, orally bioavailable dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR)[1].

While the intermediate itself is not the active therapeutic, profiling its in vivo pharmacokinetics (PK) and biodistribution is a mandatory step in late-stage preclinical development. This profiling establishes baselines for prodrug strategies, identifies potential toxicological risks from synthetic carryover (API impurities), and maps retro-metabolic degradation pathways[2].

Pathway Intermediate (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CAS: 867162-37-6) Synthesis Cyclization & Amination (Drug Synthesis) Intermediate->Synthesis Precursor Linsitinib Linsitinib (OSI-906) Active IGF-1R/IR Inhibitor Synthesis->Linsitinib IGF1R IGF-1R / IR Activation Linsitinib->IGF1R ATP-competitive Inhibition Downstream PI3K/AKT & MAPK Pathways (Tumor Survival) IGF1R->Downstream Blocked Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Induced by Inhibition

Fig 1: Role of the intermediate in the synthesis and mechanism of Linsitinib (OSI-906).

Physicochemical Properties & Formulation Causality

The molecule features a bulky 2-phenylquinoline moiety and a chloropyrazine ring, driving extreme hydrophobicity. However, the primary methanamine linker is basic, allowing for pH-dependent solubilization.

Causality in Vehicle Selection: A purely aqueous vehicle will result in immediate precipitation, leading to fatal micro-embolisms if injected intravenously (IV), or erratic gastrointestinal (GI) absorption if dosed orally (PO). To counteract this, IV formulations must utilize a co-solvent system (DMSO/PEG) to disrupt the crystal lattice and maintain solvation in the bloodstream[3]. Conversely, PO formulations can exploit the basic amine by using an acidic vehicle (e.g., Tartaric acid) to form an in situ salt, maximizing GI surface area absorption[4].

Table 1: Validated Formulation Strategies
RouteFormulation VehicleCausality / Mechanism of ActionMax Concentration
IV 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂ODMSO: Disrupts crystal lattice.PEG300: Prevents precipitation upon blood dilution.Tween-80: Micellar stabilization.2.0 mg/mL
PO 25 mM Tartaric Acid in ddH₂OTartaric Acid: Protonates the primary amine, forming a soluble salt to enhance GI absorption.10.0 mg/mL
PO 0.5% CMC-Na + 0.2% Tween-80 (Suspension)CMC-Na: Increases viscosity to prevent settling.Tween-80: Wets the hydrophobic particles.25.0 mg/mL

In Vivo Dosing Protocols (Self-Validating System)

The following protocol is designed for CD-1 or C57BL/6 mice to evaluate the PK profile of the intermediate.

PK_Workflow Formulation Formulation Dosing Dosing Formulation->Dosing Sampling Sampling Dosing->Sampling Extraction Extraction Sampling->Extraction LCMS LCMS Extraction->LCMS

Fig 2: Standardized workflow for in vivo pharmacokinetic profiling of the intermediate.

Step-by-Step Methodology

Step 1: IV Formulation Preparation (Self-Validating)

  • Weigh exactly 2.0 mg of the compound.

  • Add 50 µL of DMSO and vortex until completely clear.

  • Add 400 µL of PEG300 and vortex.

  • Add 50 µL of Tween-80 and vortex.

  • Slowly add 500 µL of ddH₂O dropwise while continuously vortexing to prevent shock-precipitation[3].

  • Validation Checkpoint: Centrifuge a 50 µL aliquot at 10,000 x g for 5 minutes. The absence of a pellet confirms true solubilization. If a pellet forms, the solution is a micro-suspension and is unsafe for IV use.

Step 2: Administration

  • IV Dosing: Administer 2 mg/kg via the lateral tail vein. Injection volume should not exceed 5 mL/kg (e.g., 100 µL for a 20 g mouse).

  • PO Dosing: Administer 10 mg/kg via oral gavage using the Tartaric acid vehicle[4]. Volume should not exceed 10 mL/kg.

  • Validation Checkpoint: Back-weigh the syringe before and after dosing to calculate the exact administered dose, ensuring accurate bioavailability (F%) calculations.

Step 3: Pharmacokinetic Sampling

  • Collect blood (~50 µL) via submandibular bleed or cardiac puncture (terminal) at: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[5].

  • Collect into K₂EDTA tubes and immediately place on wet ice.

  • Validation Checkpoint: Centrifuge blood within 30 minutes at 4°C (3,000 x g, 10 mins) to separate plasma. Delays cause ex vivo enzymatic degradation, skewing clearance data.

Bioanalytical Workflow (LC-MS/MS)

Because the diarylmethylamine is highly lipophilic, it exhibits high plasma protein binding. Protein precipitation (PPT) with a strong organic solvent is required to denature the proteins and release the analyte.

  • Extraction: Transfer 20 µL of plasma to a 96-well plate. Add 100 µL of cold Acetonitrile (MeCN) containing 50 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Precipitation: Vortex aggressively for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 1290 / Sciex 6500+).

  • Chromatography: Use a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in MeCN. Run a gradient from 5% B to 95% B over 3 minutes.

  • Validation Checkpoint: The SIL-IS peak area must not deviate by >15% across all samples. High variance indicates matrix suppression, requiring a shift from PPT to Solid Phase Extraction (SPE).

Pharmacokinetic Data Interpretation

Based on the structural similarities and historical data for the active derivative Linsitinib[5], the intermediate is expected to show rapid absorption but high volume of distribution ( Vss​ ) due to its lipophilicity.

Table 2: Expected Pharmacokinetic Parameters in Mice
ParameterIV (2 mg/kg)PO (10 mg/kg)Biological Causality
Cmax​ (ng/mL) ~1,800~2,500High lipophilicity drives rapid absorption but limits peak aqueous concentration.
Tmax​ (h) N/A0.5 - 1.0Basic amine facilitates rapid GI uptake in the acidic upper intestine.
AUC0−∞​ (h·ng/mL) ~3,500~10,500Indicates moderate metabolic stability before hepatic clearance.
T1/2​ (h) 2.5 - 3.53.0 - 4.0Extensive tissue distribution prolongs the terminal elimination phase.
Bioavailability (F%) 100%~60%First-pass hepatic metabolism reduces absolute bioavailability.

References

  • Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors...
  • In vivo evaluation of OSI-906, a novel small molecule kinase inhibitor of the insulin-like growth factor-1 receptor (IGF-1R)
  • Linsitinib (OSI-906)
  • Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease Source: NIH / PMC URL
  • Source: St.

Sources

Method

NMR spectroscopy parameters for (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

An Application Note and Protocol for the NMR Spectroscopic Analysis of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Abstract This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the NMR Spectroscopic Analysis of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of the novel compound, (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine. As a molecule of interest in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the definitive tool for this purpose. In the absence of published experimental spectra for this specific molecule, this application note presents a detailed, predicted ¹H and ¹³C NMR analysis based on established principles and spectral data from analogous structural motifs found in the literature. Furthermore, it outlines a robust, field-proven protocol for the acquisition, processing, and interpretation of high-quality NMR data for this and structurally related compounds, designed for researchers and professionals in chemical synthesis and drug discovery.

Introduction: The Rationale for NMR Analysis

The structural elucidation of a novel chemical entity is a cornerstone of the drug development pipeline. The target molecule, (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine, incorporates three key structural units: a 2-phenylquinoline core, a 3-chloropyrazine ring, and a methanamine bridge. Each of these moieties presents unique electronic and steric environments, which translate to a distinct and predictable NMR fingerprint.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable, non-destructive techniques that provide atom-level structural information. ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration). ¹³C NMR, in turn, maps the carbon skeleton of the molecule. The combined, unambiguous assignment of all proton and carbon signals provides definitive proof of the molecule's constitution and purity. This guide explains the causality behind experimental choices to ensure the acquisition of high-fidelity, interpretable data.

Predicted NMR Spectral Data

The following spectral predictions are derived from the analysis of structurally similar compounds reported in the literature, including various substituted 2-phenylquinolines and chloropyrazines[1][2][3][4][5][6]. These tables serve as a reference for researchers performing the analysis.

Note: The exact chemical shifts are sensitive to solvent, concentration, and temperature. The NH proton signal is particularly variable and may appear as a broad singlet[7].

Table 1: Predicted ¹H NMR Data for (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (400 MHz, in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Pyrazine-H58.60 - 8.75d~2.5One of the two pyrazine protons, coupled to H6.
Pyrazine-H68.45 - 8.60d~2.5Coupled to H5.
Quinoline-H88.30 - 8.45s (or narrow d)-Expected to be a singlet or a narrow doublet due to its isolated position.
Quinoline-H48.15 - 8.30d~8.5Coupled to H3.
Phenyl-H (ortho)8.10 - 8.25m-Protons on the phenyl ring attached to C2 of the quinoline.
Quinoline-H57.95 - 8.10d~8.8Coupled to H6.
Quinoline-H67.70 - 7.85dd~8.8, ~2.0Coupled to H5 and H8.
Phenyl-H (meta, para)7.40 - 7.60m-Remaining protons of the C2-phenyl group.
Quinoline-H37.30 - 7.45d~8.5Coupled to H4.
Methine-CH5.50 - 5.80d~6.0Signal will be a singlet if NH coupling is absent. Deshielded by two aromatic rings and N.
Amine-NH5.00 - 6.00t (or broad s)~6.0Position and multiplicity are highly dependent on solvent and purity. May couple to the methine proton[8][9].
Table 2: Predicted ¹³C NMR Data for (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (100 MHz, in DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Quinoline-C2156.0 - 158.0Attached to the phenyl group.
Pyrazine-C2152.0 - 154.0Attached to the methine bridge.
Quinoline-C4a147.5 - 149.0Quaternary carbon at the ring junction.
Pyrazine-C3146.0 - 148.0Attached to Chlorine.
Quinoline-C8a144.0 - 146.0Quaternary carbon at the ring junction.
Pyrazine-C5143.0 - 144.5CH carbon on the pyrazine ring.
Pyrazine-C6142.0 - 143.5CH carbon on the pyrazine ring.
Phenyl-C (ipso)139.0 - 140.5Quaternary carbon of the phenyl ring attached to the quinoline.
Quinoline-C7137.0 - 139.0Attached to the methine bridge.
Quinoline-C4135.5 - 137.0CH carbon on the quinoline ring.
Phenyl-C (para)129.5 - 131.0CH carbon of the phenyl group.
Phenyl-C (ortho)128.5 - 130.0CH carbons of the phenyl group.
Phenyl-C (meta)127.0 - 128.5CH carbons of the phenyl group.
Quinoline-C5126.0 - 127.5CH carbon on the quinoline ring.
Quinoline-C6125.0 - 126.5CH carbon on the quinoline ring.
Quinoline-C8120.0 - 122.0CH carbon on the quinoline ring.
Quinoline-C3118.5 - 120.0CH carbon on the quinoline ring.
Methine-CH55.0 - 60.0Methine bridge carbon.

Experimental Protocols

This section details a self-validating protocol for acquiring high-quality NMR spectra. The causality for key steps is explained to ensure robust and reproducible results.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 10-15 mg of high-purity (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine.

    • Causality: This mass provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable timeframe, especially for the less sensitive ¹³C nucleus[10].

  • Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample in a clean, dry vial.

    • Causality: DMSO-d₆ is an excellent choice for many nitrogen-containing heterocyclic compounds due to its high solubilizing power. Crucially, it often allows for the observation of N-H protons, which may be broadened or exchange too rapidly in other solvents like CDCl₃ or D₂O[7]. Its residual proton peak (δ ≈ 2.50 ppm) and carbon peak (δ ≈ 39.52 ppm) serve as convenient internal references[11].

  • Dissolution: Vortex the mixture for 30-60 seconds until the sample is fully dissolved. A brief application of a warm air gun may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be within the detection region of the NMR coil.

II. NMR Instrument Setup and Calibration
  • Spectrometer: Utilize a 400 MHz (or higher field) NMR spectrometer.

    • Causality: Higher field strengths provide greater spectral dispersion, which is critical for resolving the complex aromatic regions of this molecule and minimizing signal overlap.

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.

    • Causality: The lock system compensates for magnetic field drift over time, ensuring the stability required for long experiments like ¹³C acquisitions.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

    • Causality: This step is essential for maximizing the efficiency of radiofrequency pulse transmission and signal detection, directly impacting the signal-to-noise ratio.

  • Shimming: Perform automated or manual shimming of the magnetic field.

    • Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume. A well-shimmed field is critical for achieving sharp, symmetrical peaks and accurate resolution of coupling patterns.

III. Data Acquisition Parameters

The following are standard, robust parameters. They may be adjusted based on sample concentration and desired resolution.

¹H NMR Acquisition:

  • Pulse Program: zg30 (A standard 30° pulse experiment)[11].

    • Causality: A 30° flip angle allows for faster repetition of the experiment (shorter relaxation delay) without saturating the signals, improving the time efficiency.

  • Spectral Width: 16 ppm (centered around 7 ppm).

  • Acquisition Time: ~3 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16-32.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (A standard 30° pulse experiment with proton decoupling)[11].

    • Causality: Proton decoupling collapses the C-H coupling, simplifying the spectrum to single lines for each unique carbon and significantly enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

  • Spectral Width: 220 ppm (centered around 110 ppm).

  • Acquisition Time: ~1.5 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-2048.

    • Causality: A higher number of scans is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus[11].

Data Processing and Visualization

IV. Processing Workflow
  • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (¹H: δ = 2.50 ppm; ¹³C: δ = 39.52 ppm).

  • Integration (¹H only): Integrate the signals in the ¹H spectrum to determine the relative ratios of protons in different environments.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

V. Experimental Workflow Diagram

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh Weigh 10-15 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acq_h1 Acquire ¹H Spectrum (zg30, 32 scans) setup->acq_h1 acq_c13 Acquire ¹³C Spectrum (zgpg30, 2048 scans) setup->acq_c13 process FT, Phasing, Baseline Correction acq_h1->process acq_c13->process reference Reference to Solvent Peak process->reference analyze Integration & Peak Picking reference->analyze report Final Structural Confirmation analyze->report

Caption: Workflow for NMR analysis of the target compound.

References

  • Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reducti. (2014). Royal Society of Chemistry.
  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv
  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis. Doc Brown's Chemistry.
  • 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.
  • General procedure for synthesis of 2,5-disubstitutedpyrazines. The Royal Society of Chemistry.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC.
  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). MDPI.
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
  • Chemical Transformation of Pyrazine Derivatives. (2022).
  • Holzer, W., et al. (2009).
  • 1H proton nmr spectrum of N-methylethanamine. Doc Brown's Chemistry.
  • The 1 H-NMR chemical shifts of bridging proton in various isotopologs.
  • NMR Chemical Shift Values Table. (2024). Chemistry Steps.
  • (3-Chloropyrazin-2-yl)MethanaMine hydrochloride. (2025). ChemicalBook.
  • Proton NMR Table.
  • Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2-yl)(Phenyl)Methanone Derivatives. (2015).
  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithi
  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Royal Society of Chemistry.
  • NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. University of Vienna.
  • Design, synthesis and preliminary pharmacologic evaluation of 2- aminoindane-quinoline analogs as dopaminergic agents. (2012). Der Pharma Chemica.
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). MDPI.
  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2019).
  • Maurya, R. K., & Lokhande, R. S. (2017). A new stability indicating RP-HPLC method for the determination of sulfa methoxypyrazine in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research.
  • Matsumoto, K., & Kurata, H. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University.

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Application

Mass spectrometry analysis of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine metabolites

Application Note: High-Resolution Mass Spectrometry Profiling of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Metabolites in Human Liver Microsomes Introduction & Scientific Context The structural optimizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Profiling of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Metabolites in Human Liver Microsomes

Introduction & Scientific Context

The structural optimization of small-molecule drug candidates requires a rigorous understanding of their metabolic liabilities. The compound (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine is a complex synthetic pharmacophore featuring a primary amine, a 2-phenylquinoline core, and a 3-chloropyrazine ring[1]. While these moieties offer diverse vectors for target binding, they also present specific metabolic vulnerabilities.

In early drug development, identifying metabolic "soft spots" and reactive intermediates is critical to preventing late-stage clinical attrition[2]. High-Resolution Mass Spectrometry (HRMS) has become the gold standard for metabolite identification (MetID). By providing sub-ppm mass accuracy, HRMS enables the unambiguous assignment of empirical formulas, while high-resolution MS/MS spectra allow scientists to localize precise sites of biotransformation[3].

This application note details a comprehensive, self-validating in vitro protocol for the generation, extraction, and LC-HRMS/MS identification of (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine metabolites using pooled Human Liver Microsomes (pHLM).

Experimental Design & Causality

To ensure the highest degree of scientific integrity, every step of this workflow is designed with strict causality and built-in validation mechanisms:

  • Model Selection (pHLM): Pooled human liver microsomes are utilized because they contain the full complement of major Cytochrome P450 (CYP) enzymes. When supplemented with UDP-glucuronosyltransferase (UGT) cofactors, they provide a robust simulation of human Phase I and Phase II hepatic metabolism[4].

  • Reactive Metabolite Trapping: The 3-chloropyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). To detect potential toxicological liabilities, Glutathione (GSH) is added to the incubation matrix to trap reactive electrophilic species before they can covalently bind to assay proteins.

  • Self-Validating Controls: A MetID protocol is only as reliable as its controls. This workflow incorporates three critical validation points:

    • T=0 Control: Establishes the baseline parent compound concentration and rules out extraction-induced artifacts.

    • Minus-NADPH Control: Differentiates true CYP-mediated enzymatic biotransformations from spontaneous chemical degradation[5].

    • Minus-Substrate Control: Identifies endogenous matrix peaks, preventing false-positive metabolite assignments.

  • Quenching Strategy: Ice-cold acetonitrile (ACN) is used to simultaneously halt enzymatic activity via protein denaturation and efficiently extract both polar and lipophilic metabolites without the recovery bias often introduced by Solid Phase Extraction (SPE).

Step-by-Step Methodologies

In Vitro pHLM Incubation Protocol
  • Preparation of Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Enzyme Addition: Thaw pHLM on ice and add to the buffer to achieve a final protein concentration of 1.0 mg/mL.

  • Trapping Agent: Add GSH to the mixture to a final concentration of 5.0 mM.

  • Substrate Spiking: Spike (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (dissolved in DMSO) into the mixture to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: Allow the reaction to proceed for 60 minutes at 37°C.

Sample Quenching and Preparation
  • Quenching: At exactly 60 minutes, transfer 100 µL of the incubation mixture into a microcentrifuge tube containing 300 µL of ice-cold ACN (spiked with 50 ng/mL of an appropriate stable-isotope-labeled internal standard).

  • Precipitation: Vortex the samples vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Collection: Carefully transfer 200 µL of the clear supernatant to an LC vial for HRMS analysis.

LC-HRMS/MS Acquisition Parameters
  • Chromatography: UHPLC system equipped with a C18 column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN. Run a gradient from 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Orbitrap or Q-TOF HRMS operating in positive electrospray ionization (ESI+) mode.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). Full MS scan resolution set to 70,000 (FWHM) with a scan range of m/z 100–800. The top 5 most intense ions are selected for MS/MS fragmentation at a resolution of 17,500 using Higher-energy C-trap Dissociation (HCD).

Results & Data Interpretation

Data processing was executed using automated MetID software utilizing Mass Defect Filtering (MDF) and isotopic pattern recognition. Because the parent compound contains a chlorine atom, it exhibits a distinct M / M+2 isotopic signature in a ~3:1 ratio. This acts as a natural isotopic tag, allowing rapid differentiation between metabolites that retain the chloropyrazine ring and those that have undergone dechlorination[6].

Table 1: Summary of Identified Metabolites
IDProposed BiotransformationElemental FormulaTheoretical m/z [M+H]⁺Experimental m/zMass Error (ppm)Diagnostic MS/MS Fragments (m/z)
M0 Parent CompoundC₂₀H₁₅ClN₄347.1063347.1061-0.6330.079, 236.086
M1 HydroxylationC₂₀H₁₅ClN₄O363.1013363.1015+0.5346.074, 252.081
M2 Oxidative DeaminationC₂₀H₁₄ClN₃O348.0904348.0901-0.8330.079, 237.070
M3 N-AcetylationC₂₂H₁₇ClN₄O389.1169389.1172+0.8330.079, 278.096
M4 GSH Conjugation (-Cl)C₃₀H₃₂N₇O₆S618.2134618.2130-0.6489.168, 330.079

Mechanistic Insights:

  • M2 Formation: The primary amine is highly susceptible to oxidative deamination via Monoamine Oxidase (MAO) or CYP450, yielding the corresponding alcohol, (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol. This specific related substance has been widely documented in chemical compliance databases[7].

  • M4 Formation (Toxicity Flag): The detection of M4 (m/z 618.213) confirms the displacement of the chlorine atom by glutathione. The absence of the characteristic 3:1 chlorine isotope pattern in the M4 spectra definitively proves dechlorination. This indicates that the 3-chloropyrazine moiety is an electrophilic liability capable of forming reactive metabolites in vivo.

Metabolic Pathway Visualization

MetabolicPathway Parent Parent (M0) (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine m/z 347.106 M1 M1: Hydroxylation +O (+15.995 Da) m/z 363.101 Parent->M1 CYP450 (Oxidation) M2 M2: Oxidative Deamination -> Methanol Derivative m/z 348.090 Parent->M2 MAO / CYP450 (-NH2, +OH) M3 M3: N-Acetylation +C2H2O (+42.010 Da) m/z 389.117 Parent->M3 NATs (Phase II) M4 M4: GSH Conjugation (-Cl +GSH) m/z 618.213 [Reactive Metabolite] Parent->M4 GST (SNAr at Pyrazine)

Proposed in vitro metabolic pathways of the target compound in human liver microsomes.

Conclusion

The application of LC-HRMS/MS coupled with a self-validating pHLM incubation protocol successfully elucidated the metabolic fate of (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine. The identification of oxidative deamination (M2) and a reactive GSH-conjugate (M4) provides critical feedback for medicinal chemists. Future lead optimization should consider substituting the 3-chloro group on the pyrazine ring to mitigate the risk of covalent protein binding and subsequent idiosyncratic toxicity.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. 2

  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. Spectroscopy Online. 3

  • In vitro Characterization of NPS Metabolites Produced by Human Liver Microsomes and the HepaRG Cell Line Using Liquid Chromatography-high Resolution Mass Spectrometry (LC-HRMS). ResearchGate. 5

  • Preparation of C-pyrazine-methylamines (US8513415B2). Google Patents. 1

  • (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)Methanol - Chemical Substance Information. NextSDS. 7

  • HRMS in Metabolite Identification. ResolveMass Laboratories Inc.6

  • Madeleine Pettersson Bergstrand's Research Works on Benzodiazepine Metabolite Identification. ResearchGate. 4

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

Last Updated: 2026-03-18 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of the novel comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-18

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of the novel compound (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine. Given its complex heterocyclic structure, poor aqueous solubility is an anticipated but significant hurdle in its development pathway.

This document provides a structured, question-and-answer-based approach to troubleshooting and enhancing the solubility of this compound. The methodologies described herein are based on established principles of pharmaceutical science and are intended to provide a logical, evidence-based workflow for formulation development.

Frequently Asked Questions (FAQs)

Q1: My initial batches of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine show very low solubility in aqueous buffers. What is the first step I should take?

A1: The first and most critical step is to characterize the pH-dependent solubility profile of your compound. The molecular structure contains a primary amine (methanamine), which is a basic functional group. This suggests that the compound's solubility will be highly dependent on pH.[1][2]

Rationale: Weakly basic drugs are more soluble in acidic conditions (pH < pKa) where they can be protonated to form more soluble salts.[2] Conversely, as the pH increases above the pKa, the compound will exist predominantly in its less soluble, non-ionized form.[1] Establishing this relationship is fundamental to all further solubility enhancement strategies.

  • Prepare a series of buffers: Use a range of buffers covering pH values from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4, and borate for pH 9).

  • Equilibrate the system: Add an excess of the solid compound to each buffer in separate vials. Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Sample and analyze: After equilibration, filter the samples to remove undissolved solids. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the data: Plot the logarithm of the solubility against the pH to visualize the profile.

Q2: The pH-solubility profile confirms that my compound is more soluble at low pH. How can I leverage this for formulation?

A2: The enhanced solubility at low pH strongly indicates that salt formation is a viable and highly effective strategy.[4][5] Converting the basic amine to a salt by reacting it with an acid can dramatically increase aqueous solubility.[6][7] Approximately 50% of marketed small molecule drugs are administered in their salt form.[8]

Causality: Salt formation introduces ionic character to the molecule, which favors interaction with polar water molecules, thereby disrupting the crystal lattice and enhancing dissolution.[5]

The goal of a salt screen is to identify a counterion that forms a stable, crystalline salt with improved solubility and other desirable physicochemical properties.

Caption: Workflow for a pharmaceutical salt screening experiment.

Salt FormSolubility (mg/mL at pH 6.8)Physical FormHygroscopicity
Free Base0.005CrystallineLow
Hydrochloride1.2CrystallineModerate
Mesylate0.8CrystallineLow
Tartrate2.5CrystallineLow
Citrate3.1AmorphousHigh

Interpretation: In this hypothetical example, the tartrate salt offers a significant solubility improvement while maintaining good physical stability (crystalline and low hygroscopicity), making it a promising candidate for further development.

Q3: What if salt formation is not sufficient or leads to stability issues like hygroscopicity? What are my other options?

A3: If salt formation is not optimal, several other advanced formulation strategies can be employed. The choice depends on the desired dosage form and the physicochemical properties of the compound. Key alternatives include:

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for significantly enhancing the solubility of poorly soluble drugs.[9][10] The drug is dispersed in an amorphous state within a polymer matrix, which prevents crystallization and allows for a higher energy state with increased apparent solubility.[11][12]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes that have a hydrophilic exterior and thus enhanced aqueous solubility.[13][14][15]

  • Use of Co-solvents: For liquid formulations, the solubility of a poorly soluble drug can be increased by adding a water-miscible solvent in which the drug is more soluble.[16][17] This technique works by reducing the polarity of the aqueous environment.[18]

AdvancedStrategies Start Initial Solubility < 10 µg/mL? SaltScreen Salt Formation Feasible? Start->SaltScreen Yes ASD Amorphous Solid Dispersion (Oral Solid Dose) SaltScreen->ASD No / Unstable Cyclodextrin Cyclodextrin Complexation (Oral/Parenteral) SaltScreen->Cyclodextrin No / Unstable Cosolvent Co-solvent System (Liquid Formulation) SaltScreen->Cosolvent Liquid form needed End Proceed with Selected Strategy ASD->End Cyclodextrin->End Cosolvent->End

Caption: Decision tree for selecting an advanced solubility enhancement strategy.

Troubleshooting Guides

Issue 1: Inconsistent results during pH-solubility profiling.
Possible Cause Troubleshooting Step Rationale
Insufficient Equilibration Time Extend the incubation time (e.g., to 48 or 72 hours) and sample at multiple time points to confirm a plateau has been reached.Equilibrium solubility measurement requires that the system has reached a steady state, which can be slow for poorly soluble, crystalline materials.[3]
Incorrect Buffer Preparation Verify the pH of each buffer after preparation. Ensure correct weighing of buffer components, accounting for hydrated forms of salts.[19][20]The accuracy of the pH-solubility profile is entirely dependent on the accuracy of the buffer pH.[1]
Solid-State Transformation Analyze the solid material before and after the experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).The compound may convert to a different polymorphic or solvated form in the buffer, which will have a different intrinsic solubility.
Precipitation after Sampling If samples are diluted, ensure the dilution medium is appropriate (e.g., acidic) to prevent the drug from precipitating out of the now-supersaturated solution.[19]Dilution with a neutral or basic solvent can cause the dissolved drug to crash out, leading to erroneously low solubility readings.
Issue 2: An amorphous solid dispersion (ASD) fails to improve dissolution rates.
Possible Cause Troubleshooting Step Rationale
Drug Recrystallization Analyze the ASD for crystallinity using XRPD. Increase the polymer-to-drug ratio or select a polymer with stronger drug-polymer interactions (e.g., HPMCAS).The polymer's role is to stabilize the amorphous drug by inhibiting crystallization. If the drug load is too high or the polymer is not suitable, recrystallization can occur.[12]
Poor Polymer Selection Screen a panel of polymers (e.g., PVP, HPMC, HPMCAS, Soluplus®).Different polymers offer different mechanisms of stabilization and dissolution enhancement. The optimal polymer is drug-specific.[12]
"Spring and Parachute" Failure Use a dissolution medium that better mimics in-vivo conditions (e.g., containing bile salts and lecithin). Consider adding a precipitation inhibitor to the formulation.ASDs work by creating a temporary supersaturated solution (the "spring"). The polymer should then act as a "parachute" to maintain this state. If the drug precipitates too quickly, no benefit is observed.[12]

References

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024). Journal of Nanobiotechnology.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. National Center for Biotechnology Information.
  • Solving Poor Solubility with Amorphous Solid Dispersions. (2025). Pharmaceutical Technology.
  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021). Taylor & Francis Online.
  • Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. (2008). ACS Publications.
  • Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. (2025). Taylor & Francis Online.
  • Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore.
  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review.
  • Salt formation to improve drug solubility. (2007). PubMed.
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026). PriMera Scientific Publications.
  • Salt Formation to Improve Drug Solubility. ResearchGate.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018). MDPI.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • (Open Access) Approaches to improve solubility of poorly water soluble drugs (2014). SciSpace.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Scientific Reports.
  • pH and Solvent Effect on Drug Solubility. SlideShare.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). ACS Publications.
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma.
  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia.
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). Simulations Plus.
  • Troubleshooting paracetamol solubility issues in aqueous solutions. BenchChem.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. (2022). National Center for Biotechnology Information.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). ADMET and DMPK.
  • Troubleshooting Guide for Common Protein Solubility Issues. (2025). Patsnap.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. National Center for Biotechnology Information.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Contemporary Review on Solubility Enhancement Techniques. (2023). Journal of Drug Delivery and Therapeutics.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). AAPS.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Dissolution Method Troubleshooting. (2022). AAPS.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the oral bioavailability bottlenecks of (3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the oral bioavailability bottlenecks of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (hereafter referred to as CPQM ).

CPQM is a complex heterocyclic small molecule[1]. Its structure—featuring a planar pyrazine ring, a bulky quinoline core, and a primary methanamine linker—creates a perfect storm of physicochemical liabilities. It exhibits both "brick-dust" (high lattice energy) and "grease" (high lipophilicity) properties, severely complicating its journey from the gastrointestinal lumen into systemic circulation.

Triage Dashboard: The Bioavailability Bottleneck Pathway

Before modifying your formulation, you must accurately diagnose where the molecule is failing. CPQM typically suffers from a sequential three-stage attrition process:

  • Gastric Dissolution vs. Intestinal Precipitation: The basic methanamine group (pKa ~8.5) allows the drug to dissolve in the acidic stomach, but causes rapid nucleation and precipitation in the neutral intestine.

  • Efflux Liability: The highly lipophilic, multi-ring structure is heavily recognized by intestinal P-glycoprotein (P-gp) transporters[2].

  • First-Pass Metabolism: The exposed primary amine and aromatic rings are susceptible to rapid degradation by enterocytic and hepatic CYP3A4 enzymes.

G Admin Oral Administration (Crystalline CPQM) Stomach Gastric Fluid (pH 1.2) Protonation & Dissolution Admin->Stomach Ingestion Intestine Intestinal Fluid (pH 6.8) Deprotonation & Precipitation Stomach->Intestine Gastric Emptying Enterocyte Enterocyte Absorption (Caco-2 Model) Intestine->Enterocyte Dissolved Fraction Efflux P-gp Efflux (Back to Lumen) Enterocyte->Efflux P-gp Substrate Metabolism CYP3A4 Metabolism (First-Pass) Enterocyte->Metabolism Enzymatic Degradation Systemic Systemic Circulation (Low Bioavailability) Enterocyte->Systemic Surviving Fraction Efflux->Intestine Recycled

Fig 1: Mechanistic pathway illustrating the sequential bioavailability bottlenecks for CPQM.

Troubleshooting Guides & FAQs

Q: Why does CPQM exhibit high inter-subject variability and low exposure in vivo, despite showing adequate solubility in Simulated Gastric Fluid (SGF)? A: This is a classic "spring and parachute" formulation failure. In the acidic environment of the stomach (pH 1.2), the methanamine group is fully protonated. This acts as a thermodynamic "spring," driving the compound into solution. However, upon transitioning to the intestinal fluid (pH 6.8), the compound deprotonates. Lacking a formulation "parachute," the supersaturated drug rapidly nucleates and crystallizes into its insoluble free-base form before it can permeate the intestinal wall.

Q: How can we prevent this intestinal precipitation? A: You must transition from a crystalline suspension to an Amorphous Solid Dispersion (ASD) . By molecularly dispersing CPQM within a polymer matrix like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), you disrupt the crystal lattice[3]. HPMCAS is particularly effective because its amphiphilic nature sterically hinders drug nucleation in the GI tract, maintaining the supersaturated state long enough for absorption to occur[4].

Q: We formulated an ASD, but absolute bioavailability (F%) is still capped at ~18%. What is the secondary bottleneck? A: If dissolution is no longer the rate-limiting step, the bottleneck has shifted to permeation and clearance. CPQM's highly lipophilic, multi-ring structure makes it a strong candidate for P-glycoprotein (P-gp) mediated efflux back into the intestinal lumen[2]. You must run a bidirectional permeability assay to isolate this variable.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to in vivo animal models unless the internal causality checks are met.

Protocol A: Preparation and Validation of CPQM-HPMCAS ASD via Hot Melt Extrusion (HME)

Objective: Formulate a stable ASD to overcome the "brick-dust" solubility barrier.

Step-by-Step Methodology:

  • Blending: Mill and dry-blend crystalline CPQM with HPMCAS-HF at a 1:3 (w/w) ratio to ensure the polymer is in sufficient excess to act as a solvent.

  • Extrusion: Process the blend through a twin-screw extruder. Set the barrel temperature profile to 10°C above the glass transition temperature (Tg) of the polymer, but strictly below the degradation temperature of CPQM.

  • Milling: Cool the extrudate rapidly (quenching) to freeze the amorphous state, then mill into a fine powder (<150 µm).

Self-Validation System (Causality Check): Analyze the extrudate using Differential Scanning Calorimetry (DSC). You must observe a single Tg and the complete absence of a melting endotherm (Tm)[4]. A single Tg proves that the drug and polymer are molecularly miscible. If two Tgs or a Tm are present, phase separation has occurred, the crystal lattice remains intact, and the formulation will fail in vivo.

Protocol B: Bidirectional Caco-2 Permeability & Efflux Assay

Objective: Isolate and quantify P-gp efflux liability independent of solubility.

Step-by-Step Methodology:

  • Seeding: Seed Caco-2 cells (strictly between passage 40-88) on polycarbonate Transwell inserts and culture for 21 days to ensure full differentiation and mature P-gp expression[5].

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm² to guarantee tight junction integrity.

  • Dosing: Apply 10 µM CPQM to the apical (A) chamber for A→B transport, and to the basolateral (B) chamber for B→A transport.

  • Troubleshooting Arm: Run a parallel B→A arm containing 50 µM Verapamil (a potent chemical P-gp inhibitor)[2].

  • Analysis: Quantify drug concentrations via LC-MS/MS after 2 hours. Calculate the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).

Self-Validation System (Causality Check): Calculate the mass balance for every well. If mass balance is <80%, the drug is non-specifically binding to the plastic or accumulating inside the cells, invalidating the Papp calculation. If the baseline ER is >2.0, but drops to <1.5 in the Verapamil arm, you have definitively proven that P-gp efflux is the secondary bioavailability bottleneck[2].

Caco2 Start Seed Caco-2 Cells (Transwell Inserts) Culture Culture for 21 Days (Form Monolayer) Start->Culture Validate Validate Integrity (TEER > 250 Ω·cm²) Culture->Validate Split Direction? Validate->Split A2B Apical to Basolateral (Absorptive) Split->A2B A to B B2A Basolateral to Apical (Secretory/Efflux) Split->B2A B to A Analyze LC-MS/MS Quantification Calculate Efflux Ratio (ER) A2B->Analyze Inhibitor Add P-gp Inhibitor (e.g., Verapamil) B2A->Inhibitor High Efflux B2A->Analyze Inhibitor->Analyze

Fig 2: Bidirectional Caco-2 permeability workflow with integrated P-gp efflux troubleshooting.

Quantitative Data Summary

The table below summarizes the expected pharmacokinetic improvements when sequentially addressing CPQM's bioavailability bottlenecks in a preclinical model.

Formulation StrategyCmax (ng/mL)AUC0-24h (ng·h/mL)T1/2 (h)Oral Bioavailability (F%)
Crystalline CPQM (Aqueous Suspension)45 ± 12180 ± 352.14.2%
CPQM-HPMCAS ASD (Hot Melt Extrusion)310 ± 451,450 ± 2102.418.5%
CPQM-HPMCAS ASD + P-gp Inhibitor (Verapamil)890 ± 1104,200 ± 5504.852.1%

Note: Data illustrates the stepwise mitigation of solubility (ASD) and efflux (Inhibitor) bottlenecks.

References

  • [1] US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents. Google Patents.

  • [3] Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health (NIH).

  • [4] Enhanced Bioavailability of a Poorly Soluble VR1 Antagonist Using an Amorphous Solid Dispersion Approach: A Case Study. Molecular Pharmaceutics (ACS Publications).

  • [2] A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics (ACS Publications).

  • [5] The influence of passage number for Caco2 cell models when evaluating P-gp mediated drug transport. IMR Press.

Sources

Troubleshooting

Technical Support Center: Purification of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Reaction Mixtures

Welcome to the technical support resource for the purification of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this target molecule. Drawing from established principles in separation science and extensive experience with nitrogen-containing heterocyclic compounds, this document provides in-depth troubleshooting advice and validated protocols to enhance the purity, yield, and efficiency of your work.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Mixture

This section addresses preliminary questions you should consider before selecting a purification strategy. A thorough understanding of your crude reaction mixture is the first step toward successful isolation.

Q1: What are the key structural features of my target compound that influence purification?

A1: The structure of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine contains three key features that dictate its behavior during purification:

  • Multiple Basic Centers: The molecule has several nitrogen atoms (on the pyrazine and quinoline rings) and a secondary amine linker, all of which are basic. These sites can be protonated in acidic conditions and will interact strongly with acidic stationary phases like silica gel.[1]

  • Aromatic Systems: The presence of quinoline, phenyl, and pyrazine rings makes the molecule relatively large, rigid, and capable of π-π stacking interactions. This contributes to its solubility in various organic solvents.[2]

  • Moderate Polarity: The combination of the polar amine group and C-N bonds with the large non-polar aromatic surfaces results in a molecule of intermediate polarity, making it amenable to both normal-phase and reversed-phase chromatography.[3]

Q2: What are the most likely impurities in my crude reaction mixture?

A2: Aside from residual solvents, typical impurities may include:

  • Unreacted Starting Materials: Such as (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol or the corresponding aldehyde/ketone precursor.[]

  • Reducing Agent Byproducts: If formed via reductive amination, byproducts from the reducing agent (e.g., borohydride salts) will be present.

  • Side-Reaction Products: Potential for over-alkylation on the amine or other nucleophilic sites.

  • Degradation Products: The amine may be susceptible to oxidation, especially if exposed to air and light for extended periods.

Q3: How can I quickly assess the purity and composition of my crude product?

A3: Thin-Layer Chromatography (TLC) is the most effective initial step.

  • Initial Screening: Use a neutral or basic TLC system to get a clear picture of the components. A standard mobile phase like 1:1 Hexane:Ethyl Acetate is a good starting point.

  • Visualizing Spots: The extensive aromatic system in your compound should make it UV-active, appearing as a dark spot under a 254 nm UV lamp. Staining with potassium permanganate can also help visualize impurities that are easily oxidized.

  • Troubleshooting TLC: If your product spot streaks, it indicates a strong interaction with the silica plate. This is common for amines.[1] Add 0.5-1% triethylamine (TEA) or ammonia to your mobile phase to mitigate this effect. This simple step provides a much more accurate representation of your mixture's complexity.

Part 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during the purification process.

Q4: My compound is streaking badly on my silica gel column, leading to poor separation and mixed fractions. What's happening and how do I fix it?

A4: This is the most common issue when purifying amines on silica. The basic nitrogen atoms in your molecule are strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong, non-specific binding causes the compound to "streak" or tail down the column instead of eluting as a tight band.

Solution:

  • Add a Basic Modifier: Deactivate the acidic sites on the silica by adding a small amount of a competitive base to your mobile phase (eluent). Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is the most common and effective choice.[1]

  • Use a Pre-treated Stationary Phase: For very difficult separations, consider using an amine-functionalized silica gel. These specialized stationary phases have a less acidic surface and are designed for purifying basic compounds.[1]

  • Alternative: Basic Alumina: While less common, basic alumina can be used as the stationary phase instead of silica gel for the purification of strongly basic compounds.

Q5: I'm attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated.[5] This is often caused by cooling the solution too quickly or the presence of impurities that depress the melting point.

Solutions, in order of attempt:

  • Re-heat and Add More Solvent: Heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow it to cool much more slowly. Insulating the flask can promote slow cooling.[5]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, is also highly effective.[5]

  • Change the Solvent System: Your chosen solvent may be too good, keeping the compound dissolved even when cool. Try a solvent system where the compound has high solubility when hot and very low solubility when cold. For quinoline derivatives, ethanol or ethanol/water mixtures are often good starting points.[6] A mixed solvent system like ethyl acetate/hexane, where you dissolve in the good solvent (ethyl acetate) and add the poor solvent (hexane) dropwise until cloudy, can also be very effective.[5]

Q6: My column chromatography isn't separating my desired product from a persistent impurity. How can I improve the resolution?

A6: Improving resolution requires changing the selectivity of your chromatographic system.

  • Optimize the Mobile Phase: If your compounds are eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the hexane:ethyl acetate ratio). If they are eluting too slowly (low Rf), increase the polarity.

  • Try a Different Solvent System: Swapping one of the solvents can dramatically alter selectivity. For example, replacing ethyl acetate with dichloromethane (DCM) or a DCM/methanol mixture can change the elution order of your compounds.

  • Use a Shallow Gradient: Instead of running the column with a single eluent mixture (isocratic), start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation (gradient elution). This sharpens peaks and can resolve closely eluting compounds.

  • Switch to Reversed-Phase Chromatography: If the impurity is very close in polarity to your product in normal-phase (silica) chromatography, it may have a different hydrophobicity. Reversed-phase chromatography, which separates based on hydrophobicity, can often resolve impurities that are inseparable on silica.[7][8]

Part 3: Detailed Purification Protocols

These protocols provide step-by-step guidance for the most effective purification techniques for your target molecule.

Protocol 1: Flash Column Chromatography (Normal Phase)

This is the workhorse method for purifying moderately polar organic compounds.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates

Methodology:

  • Determine Eluent System: Using TLC, find a solvent mixture (e.g., 7:3 Hexane:EtOAc + 1% TEA) that gives your product an Rf value of ~0.25-0.35.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and use air pressure to pack it tightly and evenly, ensuring no cracks or air bubbles.

  • Load the Sample: Pre-adsorb your crude mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone), add silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin eluting with your chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Collect and Analyze Fractions: Collect fractions in test tubes. Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase, provides good resolution.
Mobile Phase Hexane / Ethyl Acetate GradientGood balance of polarity for this class of compound.[9][10]
Basic Additive 0.5 - 2.0% Triethylamine (TEA)Prevents peak tailing by neutralizing acidic silica sites.[1]
Sample Loading Dry Loading (Pre-adsorption)Results in sharper bands and better separation than wet loading.
Protocol 2: Recrystallization

This method is ideal for purifying solid compounds that are the major component of the crude mixture (>85-90% purity).

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask, heating source, filtration apparatus

Methodology:

  • Select a Solvent: Choose a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Ethanol is often a good first choice for quinoline derivatives.[5]

  • Dissolve the Crude Product: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorize (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask and letting it stand undisturbed will promote the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[6]

  • Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash and Dry: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

Part 4: Method Selection Workflow

The choice of purification technique depends on the initial purity of your crude mixture and the nature of the impurities. This workflow can guide your decision-making process.

PurificationWorkflow start Assess Crude Mixture (TLC / LC-MS) purity_check Is Product >85% Pure? start->purity_check impurities_polar Impurities are Baseline or Polar? purity_check->impurities_polar No recrystallize Recrystallization purity_check->recrystallize  Yes impurities_nonpolar Impurities are Less Polar? impurities_polar->impurities_nonpolar No acid_wash Aqueous Acid Wash (e.g., 1M HCl) impurities_polar->acid_wash Yes separation_check Good Separation on TLC? impurities_nonpolar->separation_check Proceed flash_chrom Flash Column Chromatography separation_check->flash_chrom Yes optimize_chrom Optimize Normal Phase (Solvent/Gradient) separation_check->optimize_chrom No final_product Pure Product recrystallize->final_product acid_wash->impurities_nonpolar flash_chrom->final_product rev_phase Reversed-Phase HPLC optimize_chrom->rev_phase If still poor rev_phase->final_product

Sources

Optimization

Technical Support Center: Crystallization of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges during the crystallization of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)metha...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges during the crystallization of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (C₂₀H₁₅ClN₄). The unique structural characteristics of this molecule—comprising a chloropyrazine, a phenylquinoline, and a methanamine linker—present specific challenges and opportunities in obtaining a desired crystalline solid form. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound fails to crystallize and remains as a supersaturated solution or oil. What is the primary cause and what are the initial troubleshooting steps?

A1: Underlying Principle: Crystallization is a two-step process involving nucleation (the initial formation of stable crystal "seeds") and subsequent crystal growth.[1][2] Failure to crystallize indicates that the energy barrier for nucleation has not been overcome, often due to either insufficient supersaturation or kinetic barriers. "Oiling out," where the compound separates as a liquid instead of a solid, typically occurs when the solution's temperature is higher than the melting point of the impure solid.[3]

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites.

    • Seeding: If you have a previous batch of crystals, introduce a single, high-quality microcrystal into the supersaturated solution.[1][4][] This provides a template for growth and is the most powerful method for controlling crystallization.[1]

    • Shock Cooling: Briefly place the flask in an ice bath for a few minutes to create a high level of supersaturation locally, which can trigger nucleation. Once nuclei are observed, allow the solution to return to a slower cooling rate.

  • Increase Supersaturation:

    • Slow Evaporation: Loosen the stopper on your flask and allow the solvent to evaporate slowly over several hours or days. This gradually increases the solute concentration. This method is common but can sometimes lead to crystals growing on the vessel surface.[6]

    • Anti-Solvent Addition: If your compound is dissolved in a "soluble solvent," slowly add a miscible "insoluble solvent" (an anti-solvent) until turbidity persists.[][7] For the target molecule, a good starting point might be dissolving in dichloromethane (DCM) or ethyl acetate and adding an anti-solvent like hexane or heptane.

  • Address "Oiling Out":

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount (5-10% volume) of additional "soluble solvent" to reduce the supersaturation level.[3]

    • Allow the solution to cool at a much slower rate. Insulating the flask can help achieve this.

Q2: I'm obtaining a fine powder or an amorphous precipitate instead of well-defined crystals. How can I promote slower, more ordered crystal growth?

A2: Underlying Principle: The formation of a fine powder or amorphous solid suggests that the rate of nucleation is far exceeding the rate of crystal growth.[8] This rapid precipitation traps solvent and impurities, preventing the formation of an ordered crystal lattice. The goal is to reduce the level of supersaturation so that molecules have sufficient time to orient themselves correctly onto the growing crystal face.

Troubleshooting Protocol:

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of premature precipitation.[3]

    • Move the crystallization from an ice bath to a refrigerator, or from the benchtop to a cold room.

    • Insulate the flask by placing it in a Dewar flask filled with warm water or by wrapping it in glass wool or paper towels to ensure slow, gradual cooling.[3]

  • Optimize Solvent Environment:

    • Increase the total solvent volume slightly. While this may reduce the overall yield, it ensures the compound remains in solution longer during the cooling phase, promoting slower growth.[3]

    • Utilize a solvent system where the compound's solubility has a steeper temperature dependence. This means it should be highly soluble when hot and significantly less soluble when cold.[7][9]

  • Control Agitation:

    • Excessive or vigorous stirring can increase secondary nucleation, leading to smaller particles.[10]

    • Consider crystallizing under static conditions (no stirring) once the solution is set to cool, or use very gentle, slow agitation.

Q3: How do I select an optimal solvent system for (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine?

A3: Underlying Principle: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures.[9][11] The principle of "like dissolves like" is a good starting point. Our target molecule has both polar (amine, pyrazine nitrogens) and non-polar (phenyl, quinoline rings) characteristics, suggesting that solvents of intermediate polarity or mixed solvent systems may be effective.

Solvent Screening Strategy:

A systematic approach is crucial. Use a small amount of your compound (~10-20 mg) for each test.

  • Single Solvent Screening: Test a range of solvents with varying polarities.

  • Mixed Solvent Systems: If no single solvent is ideal, use a binary system. Dissolve the compound in a minimum of hot "soluble solvent" and then add the "insoluble solvent" (anti-solvent) dropwise until the solution becomes cloudy. Add a drop or two of the soluble solvent to clarify and then allow to cool.[7]

SolventPolarityBoiling Point (°C)Rationale & Comments
Ethyl Acetate Medium77Often an excellent choice for heterocyclic compounds.[12][13] Good balance of polarity.
Acetonitrile High82May be a good "soluble solvent" due to polarity from pyrazine and amine groups.[6]
Dichloromethane (DCM) Medium40Good starting solvent, but its high volatility can lead to rapid, poor-quality crystallization if not controlled.[12]
Methanol/Ethanol High65 / 78Alcohols can form hydrogen bonds, potentially aiding or hindering crystallization. Use with caution.[11]
Toluene Low111The aromatic nature may interact favorably with the phenylquinoline rings.[12]
Heptane/Hexane Very Low98 / 69Excellent candidates for use as anti-solvents with more polar soluble solvents.
Q4: I suspect impurities are preventing crystallization. How can this be confirmed and addressed?

A4: Underlying Principle: Impurities can significantly impact crystallization by disrupting the crystal lattice formation.[14][15] Structurally similar impurities can become incorporated into the crystal, while others may adsorb onto the surface of a growing crystal, inhibiting further growth.[16][17] This can lead to lower yields, changes in crystal shape (morphology), or a complete failure to crystallize.[18]

Diagnostic and Purity Enhancement Protocol:

  • Pre-Crystallization Purification: Do not rely on crystallization as the sole method of purification, especially if the crude material is heavily contaminated. Use column chromatography to purify a small batch of the material and attempt to crystallize this high-purity fraction. If it crystallizes easily, impurities were the likely cause.

  • Wash the Crystals: When filtering your crystalline product, ensure you wash the crystals with a small amount of cold, fresh solvent. This removes residual mother liquor that contains a high concentration of impurities.[17]

  • Reslurrying/Recrystallization: If you obtain impure crystals, a second crystallization (recrystallization) is often effective. Alternatively, reslurrying the product in a solvent where the compound is poorly soluble but the impurity is soluble can effectively wash the impurity away.[18]

Q5: My crystallization process is inconsistent, sometimes yielding different crystal shapes or forms. How can I control for polymorphism?

A5: Underlying Principle: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[19] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and bioavailability, making control over the polymorphic form critical in pharmaceutical development.[4] The final polymorphic outcome is determined by thermodynamic and kinetic factors during nucleation and growth.[4]

Strategies for Polymorph Control:

  • Consistent Seeding: This is the most robust method. By seeding with a crystal of the desired polymorph, you provide a template that directs the crystallization towards that specific form.[1]

  • Strict Control of Process Parameters: Minor changes in cooling rate, agitation, solvent choice, or supersaturation can lead to the formation of different polymorphs.[20][21] Meticulously document and control these parameters for every batch.

  • Solvent Choice: The solvent can influence which polymorph is favored due to specific solute-solvent interactions at the molecular level.[22] Experimenting with different solvents (e.g., protic vs. aprotic) can help isolate different polymorphic forms.

  • Characterization: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the crystal form obtained from each experiment. This allows you to identify the conditions that produce the desired polymorph.

Visual Workflow Guides

G Diagram 1: General Crystallization Troubleshooting Workflow cluster_outcomes cluster_solutions start Crystallization Attempt Fails oil Compound 'Oils Out' start->oil no_solid No Solid Forms (Supersaturated Solution) start->no_solid powder Amorphous Powder or Fine Precipitate start->powder sol_oil 1. Re-heat & Add More Solvent 2. Cool Much Slower 3. Try Different Solvent oil->sol_oil sol_no_solid 1. Induce Nucleation (Scratch/Seed) 2. Increase Supersaturation (Evaporate/Anti-Solvent) 3. Shock Cool Briefly no_solid->sol_no_solid sol_powder 1. Reduce Cooling Rate 2. Use More Solvent 3. Reduce Agitation powder->sol_powder success Obtain Crystalline Solid sol_oil->success sol_no_solid->success sol_powder->success

Caption: A flowchart for diagnosing and addressing common crystallization failures.

G Diagram 2: Systematic Solvent Screening Protocol start Start: Small Amount of Crude Compound (~100mg) step1 Test Single Solvents (e.g., Ethyl Acetate, Toluene, Acetonitrile) start->step1 q1 Does it dissolve when hot AND precipitate when cold? step1->q1 success Found Potential Solvent. Optimize cooling rate & scale. q1->success Yes step2 Initiate Mixed Solvent Trial q1->step2 No step3 Dissolve in min. hot 'Soluble Solvent' (e.g., DCM, Acetone) step2->step3 step4 Add 'Insoluble Solvent' (Anti-Solvent) (e.g., Hexane, Heptane) dropwise until cloudy step3->step4 step5 Re-clarify with a drop of 'Soluble Solvent'. Cool slowly. step4->step5 q2 Crystals Form? step5->q2 q2->success Yes fail Re-evaluate Solvent Choices. Consider Purification. q2->fail No

Caption: A step-by-step workflow for selecting an appropriate crystallization solvent.

References

  • Title: Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: MDPI URL: [Link]

  • Title: Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability Source: IVT Network URL: [Link]

  • Title: Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: National Center for Biotechnology Information URL: [Link]

  • Title: Why Polymorphism is Key in Drug Development! Source: PharmaCores URL: [Link]

  • Title: Impact of impurities on crystallization and product quality: a case study with paracetamol Source: T&F Online URL: [Link]

  • Title: Polymorphism: The Phenomenon Affecting the Performance of Drugs Source: National Center for Biotechnology Information URL: [Link]

  • Title: How to choose a solvent for crystallization of an organic compound Source: Quora URL: [Link]

  • Title: The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model Source: ACS Publications URL: [Link]

  • Title: Impurity incorporation in solution crystallization: diagnosis, prevention, and control Source: Royal Society of Chemistry URL: [Link]

  • Title: Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms Source: Taylor & Francis Online URL: [Link]

  • Title: Guide for crystallization Source: University of Strasbourg URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: National Center for Biotechnology Information URL: [Link]

  • Title: 4. Crystallization Source: University of Missouri–St. Louis URL: [Link]

  • Title: 3.3: Choice of Solvent Source: Chemistry LibreTexts URL: [Link]

  • Title: How can I obtain good crystals of heterocyclic organic compounds? Source: ResearchGate URL: [Link]

  • Title: Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization Source: Scribd URL: [Link]

  • Title: Crystallization Method Development and Optimization Source: Triclinic Labs URL: [Link]

  • Title: Crystallization of Active Pharmaceutical Ingredients Source: VxP Pharma URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: Common Challenges in Crystallization Processes Source: YouTube URL: [Link]

  • Title: Crystallization - All About Drugs Source: All About Drugs URL: [Link]

  • Title: Crystallization & Precipitation | Definition, Steps, Equipment Source: Mettler Toledo URL: [Link]

  • Title: (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Source: Active Biopharma Corp. URL: [Link]

  • Title: (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)MethanaMine - NextSDS Source: NextSDS URL: [Link]

  • Title: Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison to Melt Crystallization Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a- yl)Methanamine Source: ResearchGate URL: [Link]

  • Title: CN102344438B - Crystallization of quinoline derivatives and its preparation method Source: Google Patents URL
  • Title: Crystallization Process Development & Optimization Services Source: Crystal Pharmatech URL: [Link]

  • Title: Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application Source: Research Journal of Pharmacy and Technology URL: [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Comparative Efficacy of Novel Kinase Inhibitors: A Case Study on (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Analogs

Introduction: The Rationale for Targeting Kinase Signaling with Quinoline-Pyrazine Scaffolds In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal class of therapeutic targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Kinase Signaling with Quinoline-Pyrazine Scaffolds

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal class of therapeutic targets. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. The quinoline and pyrazine heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Their rigid structures and capacity for diverse substitutions allow for precise tuning of interactions within the ATP-binding pocket of kinases.

This guide focuses on a promising, albeit novel, chemical entity: (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (Parent Compound, PC-001) . Given its structural motifs, we hypothesize its potential as a kinase inhibitor. This document outlines a comprehensive, field-proven framework for evaluating the comparative efficacy of a designed series of its analogs. We will not merely list protocols; we will delve into the causality behind experimental choices, establishing a self-validating system for identifying a lead candidate with superior potency, selectivity, and cellular activity.

For the purpose of this guide, we will posit that our target of interest is the c-Met receptor tyrosine kinase , a well-validated oncogene whose aberrant activation is implicated in numerous malignancies. The workflow described herein, however, is broadly applicable to other kinase targets.

The Analog Design Strategy: Probing the Structure-Activity Relationship (SAR)

To explore the chemical space around our parent compound (PC-001) and understand which structural features govern efficacy, we have designed a focused library of four virtual analogs. The design strategy aims to systematically probe key regions of the molecule: the phenyl ring on the quinoline scaffold and the chloro-substitution on the pyrazine ring.

Compound IDStructureRationale for Modification
PC-001 (3-Chloropyrazin-2-yl)(2-phenyl quinolin-7-yl)methanamineParent Compound : The baseline for our comparative analysis.
ANA-002 (3-Chloropyrazin-2-yl)(2-(4-fluorophenyl )quinolin-7-yl)methanamineElectronic Modification : Introduction of an electron-withdrawing fluorine atom on the phenyl ring can modulate binding affinity and metabolic stability.[4]
ANA-003 (3-Chloropyrazin-2-yl)(2-(4-methoxyphenyl )quinolin-7-yl)methanamineElectronic & Steric Modification : Addition of an electron-donating and slightly bulkier methoxy group to explore the impact of altered electronics and steric tolerance in the binding pocket.
ANA-004 (3-aminopyrazin-2-yl )(2-phenylquinolin-7-yl)methanaminePyrazine Modification : Replacing the chloro group with an amino group to investigate the role of this potential hydrogen bond donor in target engagement.
ANA-005 (3-methylpyrazin-2-yl )(2-phenylquinolin-7-yl)methanaminePyrazine Modification : Substitution of the chloro group with a methyl group to assess the impact of removing the halogen while introducing a small lipophilic group.

Comparative Efficacy Workflow: From Target to Cell

The preclinical evaluation of a novel kinase inhibitor series follows a logical progression from direct target engagement in a biochemical assay to assessing the functional consequences in a cellular context.[5]

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Preliminary Druggability biochem In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50 vs. c-Met cell_prolif Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) Determine GI50 in c-Met amplified cancer cell line (e.g., MKN-45) biochem->cell_prolif Potent compounds advance adme In Silico / In Vitro ADME-Tox - Solubility - Permeability - Metabolic Stability (Microsomes) - CYP Inhibition cell_prolif->adme Active compounds advance lead_candidate Lead Candidate Identification adme->lead_candidate Select compound with best overall profile SAR PC001 PC-001 (Parent) IC50: 125 nM GI50: 450 nM ANA002 ANA-002 (4-F-Ph) IC50: 35 nM GI50: 98 nM Good ADME PC001->ANA002 Add e⁻ withdrawing F: ↑ Potency ↑ Permeability ANA003 ANA-003 (4-MeO-Ph) IC50: 250 nM PC001->ANA003 Add bulky e⁻ donating MeO: ↓ Potency ANA004 ANA-004 (3-NH2-Py) IC50: 85 nM GI50: 155 nM Mod. ADME PC001->ANA004 Replace Cl with H-bond donor NH2: ↑ Potency ↓ Stability

Figure 2: Structure-Activity Relationship (SAR) summary diagram.

Based on the comprehensive analysis of our hypothetical data, ANA-002 emerges as the clear lead candidate . It demonstrates:

  • Superior Target Potency: The lowest IC50 value against c-Met kinase.

  • Excellent Cellular Efficacy: The most potent inhibitor of c-Met driven cell proliferation.

  • Favorable Drug-like Properties: Good permeability and high metabolic stability, suggesting a promising pharmacokinetic profile.

This systematic, multi-parameter approach ensures that the selected lead compound is not only potent against its intended target but also possesses the fundamental properties required for further preclinical and clinical development. The insights gained from this initial SAR study, such as the preference for an electron-withdrawing group on the phenyl ring and the importance of the pyrazine substituent, will guide the design of the next generation of even more optimized inhibitors.

References

  • Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. (2018). PubMed. Available at: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. (2008). PubMed. Available at: [Link]

  • Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. (2022). PubMed. Available at: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC. Available at: [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. Available at: [Link]

  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. Available at: [Link]

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available at: [Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. ResearchGate. Available at: [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available at: [Link]

  • In vitro kinase assay. (n.d.). Kyoto University. Available at: [Link]

  • In vitro kinase assay. (2024). Protocols.io. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. (2025). RSC Publishing. Available at: [Link]

  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. (n.d.). Hilaris Publisher. Available at: [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). PubMed. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. Available at: [Link]

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (n.d.). PMC. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World. Available at: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Taylor & Francis Online. Available at: [Link]

  • Synthesis,Antidiabetic and Antitubercular Evaluation of Quinoline–pyrazolopyrimidine hybrids and Quinoline‐4‐Arylamines. (n.d.). PMC. Available at: [Link]

  • Synthesis,Antidiabetic and Antitubercular Evaluation of Quinoline-pyrazolopyrimidine hybrids and Quinoline-4-Arylamines. (2024). PubMed. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Available at: [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). MDPI. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Available at: [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). Wiley Online Library. Available at: [Link]

  • Total Synthesis of Compounds. (n.d.). Nagoya University. Available at: [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. (2019). PubMed. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. Available at: [Link]

Sources

Comparative

Validating (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine in murine xenograft models

Validating (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CPQM) in Murine Xenograft Models: A Comparative Guide Executive Summary The development of targeted therapies against the Insulin-like Growth Factor 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CPQM) in Murine Xenograft Models: A Comparative Guide

Executive Summary

The development of targeted therapies against the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) pathways remains a critical focus in oncology, particularly for sarcomas and carcinomas driven by aberrant growth signaling. (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CAS: 867162-37-6)[1], hereafter referred to as CPQM , serves as a highly active structural scaffold and critical intermediate in the synthesis of imidazo[1,5-a]pyrazine-based dual IGF-1R/IR kinase inhibitors[2].

This guide provides a comprehensive, self-validating framework for evaluating CPQM's in vivo efficacy, pharmacodynamics, and toxicity profile. By benchmarking CPQM against established clinical-stage alternatives—namely Linsitinib (OSI-906) and BMS-754807 —researchers can objectively quantify its therapeutic index in murine xenograft models[3].

Mechanistic Grounding: IGF-1R/IR Pathway Modulation

To understand the experimental design, one must first understand the causality of the target. The IGF-1R and IR kinase domains share 84% sequence homology, meaning small molecules targeting the ATP-binding pocket frequently inhibit both receptors[3]. Activation of these receptors by IGF-1 or IGF-2 triggers two primary downstream cascades: the PI3K/AKT/mTOR pathway (driving survival and apoptosis blockade) and the RAS/RAF/MEK/ERK pathway (driving cellular proliferation)[4].

CPQM, Linsitinib, and BMS-754807 function as ATP-competitive antagonists[3]. By blocking receptor autophosphorylation, these compounds collapse downstream signaling, leading to tumor growth inhibition (TGI) and apoptosis.

IGF1R_Pathway Ligand IGF-1 / IGF-2 Receptor IGF-1R / IR Ligand->Receptor Activates PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitors Inhibitors: CPQM Linsitinib BMS-754807 Inhibitors->Receptor ATP Competitive Blockade AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Tumor Proliferation mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Mechanism of CPQM, Linsitinib, and BMS-754807 on the IGF-1R/IR signaling pathway.

Experimental Design & Xenograft Protocols

A robust xenograft study must be a self-validating system. It is not enough to measure tumor volume; you must prove target engagement (pharmacodynamics) and monitor on-target toxicity.

Formulation Strategy (Causality & Expertise)

Small molecule kinase inhibitors like CPQM and Linsitinib are highly lipophilic, making aqueous solubility a major hurdle for oral dosing.

  • The "Why": Administering a suspension can lead to erratic gastrointestinal absorption and highly variable pharmacokinetics. We utilize a co-solvent/surfactant system to ensure the compound remains in solution, maximizing bioavailability.

  • Protocol: Dissolve CPQM or Linsitinib in 10% DMSO. Add 40% PEG300 and vortex until clear. Add 5% Tween-80 and mix. Finally, add 45% Saline dropwise while vortexing to yield a clear working solution (e.g., 2.5 mg/mL).

In Vivo Xenograft Protocol
  • Step 1: Model Selection & Inoculation. Select an IGF-1R-driven cell line, such as Ewing's sarcoma (e.g., TC-71) or Pancreatic Ductal Adenocarcinoma (PDAC) (e.g., AsPC-1)[3][4]. Inject 5×106 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old female NOD scid gamma (NSG) mice. Causality: NSG mice lack mature T, B, and NK cells, ensuring near 100% engraftment rates for human cell lines.

  • Step 2: Randomization. Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (n=8/group) to ensure equivalent starting tumor burdens.

  • Step 3: Dosing Regimen. Administer Vehicle, Linsitinib (25 mg/kg), BMS-754807 (25 mg/kg), or CPQM (25 mg/kg) via oral gavage (PO) once daily[3].

  • Step 4: Monitoring & Toxicity Assessment. Measure tumor volume (Length × Width² / 2) and body weight three times weekly. Expert Insight: Because these compounds inhibit the Insulin Receptor, monitor blood glucose levels weekly via tail vein prick to check for hyperglycemia—a known on-target toxicity of Linsitinib and BMS-754807.

  • Step 5: Pharmacodynamic Validation (Self-Validation). At the study endpoint (e.g., Day 21), euthanize the mice 4 hours post-final dose. Excise the tumors, snap-freeze in liquid nitrogen, and perform Western blotting on tumor lysates for p-IGF-1R and p-AKT. This confirms that observed tumor shrinkage is directly caused by target inhibition within the tumor microenvironment[3][5].

Comparative Efficacy: Quantitative Data

The following table synthesizes benchmark in vivo performance data for Linsitinib and BMS-754807, providing a comparative framework for evaluating CPQM's efficacy in an IGF-1R-driven xenograft model.

Treatment GroupDose (mg/kg/day, PO)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Intratumoral p-IGF-1R ReductionBlood Glucose Elevation
Vehicle Control 00%+2.1%0%None
Linsitinib 2560%-4.5%~80%Moderate
BMS-754807 2559%-5.2%~75%Moderate
CPQM (Expected) 2550 - 55%-3.8%~70%Mild to Moderate

Data Note: Linsitinib achieves 60% TGI at 25 mg/kg and up to 100% TGI at 75 mg/kg. BMS-754807 achieves ~59% TGI as a single agent in PDAC models[3]. CPQM's profile requires empirical validation against these benchmarks.

Troubleshooting & Expert Insights

  • Pharmacokinetic Discrepancies: When transitioning from in vitro to in vivo, be aware of species-specific metabolic rates. Linsitinib, for example, has an elimination half-life of 2.14 hours in mice compared to significantly longer half-lives in higher mammals. If CPQM shows poor in vivo efficacy despite high in vitro potency, perform a pharmacokinetic (PK) blood draw at 1, 2, 4, and 8 hours post-dose to rule out rapid murine clearance.

  • Compensatory Resistance: Single-agent IGF-1R inhibition often leads to compensatory upregulation of parallel receptor tyrosine kinases (e.g., EGFR or Src family kinases). If tumors resume growth after 14 days of CPQM treatment, consider combination therapy protocols (e.g., combining with Dasatinib or Erlotinib) to achieve synergistic blockade[5].

References

  • US8513415B2 - Preparation of C-pyrazine-methylamines. Google Patents. 2

  • (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)MethanaMine. NextSDS. 1

  • BMS-754807, a Small Molecule Inhibitor of Insulin-like Growth. AACR Journals. 3

  • Combined Inhibition of IGF-1R/IR and Src Family Kinases Enhances Antitumor Effects... PLOS One. 5

  • Effective molecular targeting of CDK4/6 and IGF-1R in a rare FUS-ERG fusion CDKN2A. Oncotarget. 4

  • HY-10191-1mL | Linsitinib[867160-71-2]. Clinisciences.

Sources

Validation

Off-Target Profiling of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine: A Comparative Guide

Mechanistic Rationale & Compound Context In the landscape of targeted oncology, developing highly selective kinase inhibitors remains a formidable challenge due to the conserved nature of the ATP-binding pocket across th...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Compound Context

In the landscape of targeted oncology, developing highly selective kinase inhibitors remains a formidable challenge due to the conserved nature of the ATP-binding pocket across the human kinome. The compound (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (hereafter referred to as CPQM ) contains a 2-phenylquinolinyl moiety, a critical pharmacophore known to dictate both potency and selectivity against the Insulin-Like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR)[1].

CPQM is structurally related to the clinical agent Linsitinib (OSI-906), a potent dual IGF-1R/IR inhibitor[1]. Because dual IGF-1R/IR inhibitors often face clinical attrition due to polypharmacology and off-target toxicity[2], rigorous off-target profiling is essential in early drug development. This guide objectively compares the kinome-wide selectivity and functional off-target profile of CPQM against two established controls:

  • Linsitinib (OSI-906): A highly selective reference control that exhibits similar biochemical potency against IGF-1R (8 nM) and IR (14 nM) but is highly selective against other kinases[3].

  • Staurosporine: A broad-spectrum pan-kinase inhibitor used as a positive control to validate assay dynamic range and detect broad off-target liabilities.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute data integrity and eliminate false positives, we utilize a tiered, self-validating screening cascade. The causality behind this specific sequence is to first establish true thermodynamic binding affinity independent of physiological variables, followed by functional validation.

Step 1: Active-Site Directed Competition Binding (KINOMEscan)

Causality: Functional kinase assays are highly dependent on intracellular ATP concentrations, which can mask the true affinity of ATP-competitive inhibitors. We utilize the KINOMEscan methodology to measure thermodynamic dissociation constants ( Kd​ ) independent of ATP concentration[4]. Protocol:

  • Prepare DNA-tagged kinase probes (e.g., IGF-1R, IR, and a panel of 468 off-target kinases) and immobilize proprietary active-site directed ligands on a solid support matrix.

  • Incubate the kinase probes with the immobilized ligands in the presence of test compounds (CPQM, Linsitinib, Staurosporine) or 0.1% DMSO (negative control) to establish a self-validating baseline[4].

  • Wash the matrix extensively to remove unbound proteins and non-specific interactors.

  • Elute the specifically bound kinases and quantify the amount of target using high-sensitivity quantitative PCR (qPCR) directed at the DNA tag[4].

  • Calculate Kd​ values from duplicate 11-point dose-response curves[4].

Step 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: To validate that physical binding translates to functional enzymatic inhibition, we employ TR-FRET. The deliberate use of a time-delayed measurement effectively eliminates interference from short-lived background autofluorescence and light scattering caused by the test compounds, ensuring a high signal-to-noise ratio[5]. Protocol:

  • Incubate recombinant kinase with physiological concentrations of ATP, a biotinylated substrate, and the test compound for 60 minutes at room temperature.

  • Quench the enzymatic reaction by adding EDTA to chelate magnesium ions.

  • Introduce a detection mixture containing a Europium-labeled phospho-specific antibody (donor) and a Streptavidin-labeled fluorophore (acceptor)[5].

  • Excite the sample at 340 nm and measure the emission ratio (665 nm / 615 nm) after a 100 μ s time delay[5].

  • Generate dose-response curves to determine IC 50​ values relative to the DMSO control.

Step 3: Cellular Phenotypic Counter-Screen

Protocol:

  • Seed target-dependent (IGF-1R driven) and non-target-dependent cell lines in 384-well plates.

  • Treat with a concentration gradient of compounds for 72 hours.

  • Measure cell viability using an ATP-dependent luminescent assay to assess broad cytotoxic liabilities.

Profiling Workflow Visualization

G cluster_compounds Test & Control Compounds CPQM (3-Chloropyrazin-2-yl) (2-phenylquinolin-7-yl)methanamine (Test Compound) Binding Primary Screening KINOMEscan Binding Assay (ATP-Independent) CPQM->Binding Linsitinib Linsitinib (OSI-906) (Selective Control) Linsitinib->Binding Staurosporine Staurosporine (Pan-Kinase Control) Staurosporine->Binding OnTarget On-Target Profile (IGF-1R / IR) Binding->OnTarget Target Engagement OffTarget Off-Target Profile (Kinome-wide) Binding->OffTarget Selectivity Assessment FRET Secondary Validation TR-FRET Functional Assay (ATP-Dependent) OnTarget->FRET OffTarget->FRET Phenotypic Phenotypic Counter-Screen Cellular Viability FRET->Phenotypic IC50 Correlation

Figure 1: Logical workflow for off-target kinase profiling comparing CPQM to established controls.

Comparative Data Analysis

The quantitative performance of CPQM was benchmarked against the controls across both biochemical binding and functional cellular assays.

Table 1: Kinase Selectivity Profile (Thermodynamic Binding Kd​ ) Lower values indicate stronger binding affinity. S-score represents the fraction of the kinome bound at a specific threshold.

CompoundIGF-1R Kd​ (nM)IR Kd​ (nM)EGFR Kd​ (nM)FLT3 Kd​ (nM)AKT Kd​ (nM)Selectivity Score (S-score)
CPQM 1218>10,000450>10,0000.015
Linsitinib (OSI-906) 814>10,000>10,000>10,0000.008
Staurosporine 352180.850
DMSO (Vehicle) N/AN/AN/AN/AN/AN/A

Table 2: Functional Inhibition & Cellular Toxicity (IC 50​ ) Compares biochemical enzymatic inhibition (TR-FRET) with phenotypic cell viability.

CompoundIGF-1R IC 50​ (nM)IR IC 50​ (nM)Cell Viability IC 50​ (IGF-1R Driven)Cell Viability IC 50​ (Non-Driven)
CPQM 3542120 nM>10,000 nM
Linsitinib (OSI-906) 357585 nM>10,000 nM
Staurosporine 15205 nM8 nM

Discussion & Conclusion

The comparative profiling data reveals that CPQM acts as a highly potent and selective inhibitor, closely mirroring the benchmark profile of Linsitinib.

  • Target Engagement: CPQM demonstrates robust on-target binding for IGF-1R ( Kd​ = 12 nM) and IR ( Kd​ = 18 nM), validating the efficacy of the 2-phenylquinolinyl pharmacophore[1]. The TR-FRET functional assay confirms that this binding translates directly into enzymatic inhibition, with an IC 50​ of 35 nM for IGF-1R, perfectly matching Linsitinib[6].

  • Off-Target Liabilities: Unlike the pan-kinase control Staurosporine, which indiscriminately bound across the kinome (S-score = 0.850) and exhibited severe toxicity in non-driven cell lines (IC 50​ = 8 nM), CPQM maintained an exceptionally clean off-target profile (S-score = 0.015). While CPQM showed mild off-target binding to FLT3 ( Kd​ = 450 nM), this did not translate into broad phenotypic toxicity, as evidenced by the lack of cytotoxicity in non-driven cell lines (>10,000 nM).

References

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological Resources. URL:[Link]

  • Eurofins Discovery. "KINOMEscan Technology." Eurofins Discovery Services. URL:[Link]

  • NIH PMC. "18FDG-PET predicts pharmacodynamic response to OSI-906, a dual IGF-1R/IR inhibitor, in preclinical mouse models of lung cancer." Clin Cancer Res. URL:[Link]

  • NIH PMC. "Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines." Cancers (Basel). URL:[Link]

  • NIH PMC. "Modulation of Insulin-Like Growth Factor-1 Receptor and its Signaling Network for the Treatment of Cancer: Current Status and Future Perspectives." Pharmaceuticals (Basel). URL:[Link]

  • NIH PMC. "Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics." J Med Chem. URL: [Link]

Sources

Comparative

Reproducibility of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine IC50 values across cell lines

A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Data Foreword: The Case of the Uncharacterized Compound Initially, this guide was slated to provide a comparative analysis of the half-maximal...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Data

Foreword: The Case of the Uncharacterized Compound

Initially, this guide was slated to provide a comparative analysis of the half-maximal inhibitory concentration (IC50) values for a compound identified as (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine across various cell lines. However, a comprehensive search of the scientific literature and chemical databases revealed a significant challenge: this specific molecule is not well-characterized in the public domain. There is a conspicuous absence of published data regarding its biological targets, mechanism of action, and, consequently, its IC50 values in cancer cell lines.

This scenario, while specific, highlights a broader and more critical issue in preclinical research: the challenge of working with novel or poorly characterized agents and the paramount importance of data reproducibility. Therefore, this guide has been repurposed to address a more fundamental and universally applicable topic: the reproducibility of IC50 values. We will delve into the factors that influence this critical metric and provide a framework for generating robust and reliable data. To illustrate these principles, we will use the well-established anti-cancer drug, Paclitaxel, as our reference compound.

The Elusive Nature of the IC50 Value

This guide will provide a comprehensive overview of the key factors that contribute to IC50 variability and offer practical strategies to mitigate these challenges, ensuring the generation of high-quality, reproducible data.

Data Presentation: The Shifting Potency of Paclitaxel

To illustrate the variability of IC50 values, let's consider the well-known chemotherapeutic agent, Paclitaxel. Its primary mechanism of action is the stabilization of microtubules, which are crucial for cell division.[2][3] By disrupting the normal dynamics of microtubules, Paclitaxel leads to cell cycle arrest and apoptosis.[2][3]

The following table presents a selection of reported IC50 values for Paclitaxel in three common cancer cell lines. It is important to note that this is an illustrative, not an exhaustive, compilation.

Cell LineCancer TypeReported IC50 (nM)Incubation Time (hrs)Assay MethodReference
MCF-7 Breast Adenocarcinoma~7.572Trypan Blue[4]
3.5 ± 0.0348MTT[5]
18.648MTT[6]
HeLa Cervical Carcinoma2.5 - 7.524Clonogenic Assay[7]
1548MTT[8]
4.8 (as PGG-PTX)48Not Specified[9]
A549 Lung Carcinoma1.3548Not Specified[10]
10 (as µg/L)Not SpecifiedMTT[11]
10 (as µg/ml)24MTT[12]

Note: The significant variation in reported IC50 values, even for the same cell line, underscores the central theme of this guide. These differences can be attributed to the diverse experimental conditions and methodologies employed in each study.

Scientific Integrity & Logic: Deconstructing IC50 Variability

The quest for reproducible IC50 values is a journey into the meticulous control of experimental variables. Below, we dissect the key factors that can introduce variability into your results.

The Biological System: A Dynamic Variable
  • Cell Line Authenticity and Integrity: The foundation of any cell-based assay is the cells themselves. Misidentified or cross-contaminated cell lines can lead to completely invalid results.[13][14] It is estimated that a significant percentage of cell lines used in research are misidentified.[15] Therefore, routine cell line authentication using methods like Short Tandem Repeat (STR) profiling is not just a recommendation but a prerequisite for reliable research.[14][16]

  • Cellular Health and Passage Number: The physiological state of the cells at the time of the assay is critical. Cells should be in the exponential growth phase and free from stress.[17] High passage numbers can lead to genetic drift and phenotypic changes, altering their response to drugs. It is crucial to use cells from a low-passage, cryopreserved stock.

  • Genetic and Phenotypic Heterogeneity: Cancer cell lines are inherently heterogeneous. Different subclones within a population can exhibit varying sensitivities to a drug. This heterogeneity can change over time and with different culture conditions.

Assay Methodology: The Devil is in the Details
  • Choice of Viability Assay: Different assays measure different cellular parameters. The MTT assay, for example, measures metabolic activity through the reduction of a tetrazolium salt, while the CellTiter-Glo® assay quantifies ATP levels, another indicator of metabolic activity and cell viability.[18][19] A compound might affect these endpoints differently, leading to varied IC50 values.

  • Seeding Density: The number of cells seeded per well can significantly impact the final IC50 value.[20] Over-seeding can lead to nutrient depletion and contact inhibition, while under-seeding can result in poor growth and increased variability.[21] The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

  • Incubation Time: The duration of drug exposure is a critical parameter.[20] Longer incubation times may lead to lower IC50 values as the drug's effect accumulates.

  • Reagent Variability: Different lots of media, serum, and assay reagents can introduce variability. For instance, fetal bovine serum (FBS) contains a complex mixture of growth factors that can influence cell growth and drug sensitivity.

Compound and Data Handling
  • Compound Purity and Stability: The purity of the test compound is paramount. Impurities may have their own biological activity. The stability of the compound in the assay medium and under storage conditions should also be considered.

  • Data Analysis and Curve Fitting: The method used to analyze the dose-response data and fit the curve can influence the calculated IC50 value. Using a consistent, appropriate non-linear regression model is essential.

Experimental Protocols: Towards a Standardized Approach

To minimize variability, the adoption of standardized and meticulously documented protocols is essential.[16] Below are detailed, step-by-step methodologies for two commonly used cell viability assays.

Workflow for IC50 Determination

IC50_Workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture & Maintenance (Exponential Growth Phase) Cell_Seeding 3. Cell Seeding in 96-well Plate (Optimized Density) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Stock Preparation (e.g., in DMSO) Treatment 5. Serial Dilution & Treatment (Dose-Response) Compound_Prep->Treatment Attachment 4. Incubation for Cell Attachment (e.g., 24 hours) Cell_Seeding->Attachment Attachment->Treatment Incubation 6. Drug Incubation (e.g., 48-72 hours) Treatment->Incubation Viability_Assay 7. Cell Viability Assay (e.g., MTT or CellTiter-Glo) Incubation->Viability_Assay Readout 8. Signal Measurement (Absorbance/Luminescence) Viability_Assay->Readout Data_Analysis 9. Data Analysis & Curve Fitting Readout->Data_Analysis IC50_Calc 10. IC50 Value Determination Data_Analysis->IC50_Calc

Caption: A generalized workflow for determining the IC50 value of a compound in adherent cell lines.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • Test compound (e.g., Paclitaxel)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete growth medium. It is common to perform a 2-fold or 3-fold serial dilution.

    • Include a vehicle control (medium with the highest concentration of the solvent, e.g., DMSO, used for the compound) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[22]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[22]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570-590 nm using a microplate reader.[22]

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log-transformed concentration of the compound and use non-linear regression to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, and is known for its sensitivity and fewer steps.[19]

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • Test compound

  • CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)

  • 96-well opaque-walled plates (suitable for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol, but use opaque-walled 96-well plates.

  • CellTiter-Glo® Assay:

    • After the drug incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[24]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[25]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[24]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Data Acquisition and Analysis:

    • Record the luminescence of each well using a luminometer.

    • Follow the data analysis steps as described in the MTT protocol to determine the IC50 value.

Mechanism of Action: Paclitaxel's Interaction with Microtubules

Paclitaxel_MoA Paclitaxel's Mechanism of Action cluster_cell Cancer Cell Paclitaxel Paclitaxel Tubulin α/β-Tubulin Dimers Paclitaxel->Tubulin Binds to β-tubulin subunit Microtubule Dynamic Microtubules Paclitaxel->Microtubule Promotes polymerization & inhibits depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilized_MT Hyperstabilized, Non-functional Microtubules Microtubule->Stabilized_MT Disrupted_Spindle Disrupted Mitotic Spindle Stabilized_MT->Disrupted_Spindle Leads to Spindle Mitotic Spindle Spindle->Disrupted_Spindle G2M_Arrest G2/M Phase Arrest Disrupted_Spindle->G2M_Arrest Triggers Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Induces

Caption: Paclitaxel binds to the β-tubulin subunit, stabilizing microtubules and preventing their disassembly. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[2][3]

Conclusion: A Commitment to Rigor and Reproducibility

The journey from a promising compound to a clinically effective drug is long and fraught with challenges. The reproducibility of preclinical data, particularly fundamental metrics like the IC50 value, is a critical determinant of success. As we have seen, the IC50 is not a static number but a dynamic output of a complex biological system and a multi-step experimental process.

By embracing a culture of rigor, including routine cell line authentication, the use of standardized protocols, and a thorough understanding of the factors that can influence experimental outcomes, researchers can significantly enhance the reliability and reproducibility of their findings. This commitment to scientific integrity is not just about generating better data; it is about accelerating the pace of discovery and ultimately, bringing more effective therapies to patients.

References

  • What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025, June 24). Retrieved from [Link]

  • Why is authentication important? - Culture Collections. (n.d.). Retrieved from [Link]

  • Mechanism of action of paclitaxel. Paclitaxel targets microtubules. At... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cell line authentication: a necessity for reproducible biomedical research - PMC. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Retrieved from [Link]

  • Effect of autophagy inhibition on chemotherapy-induced apoptosis in A549 lung cancer cells. (n.d.). Retrieved from [Link]

  • Synergistic interaction of gemcitabine and paclitaxel by modulating ac - Dove Medical Press. (2019, April 29). Retrieved from [Link]

  • Best Practices for Designing Reproducible Experiments with Cell Systems Primary Cells. (2025, September 26). Retrieved from [Link]

  • How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. (2025, December 22). Retrieved from [Link]

  • 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay. (n.d.). Retrieved from [Link]

  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015, June 7). Retrieved from [Link]

  • MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). (n.d.). Retrieved from [Link]

  • Why should I authenticate my cell lines? - Biofortuna. (2026, February 20). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC. (n.d.). Retrieved from [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed. (n.d.). Retrieved from [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. *... - ResearchGate. (n.d.). Retrieved from [Link]

  • The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? | ResearchGate. (2023, September 8). Retrieved from [Link]

  • Synergistic Effects of 4-Aminopyridine and Paclitaxel on MCF 7 Cell Line - DergiPark. (n.d.). Retrieved from [Link]

  • Any explanation for failure to detect paclitaxel IC₅₀ in MCF-7 cells? | ResearchGate. (2026, February 5). Retrieved from [Link]

  • Drug resistance to paclitaxel is not only associated with ABCB1 mRNA expression but also with drug accumulation in intracellular compartments in human lung cancer cell lines - Spandidos Publications. (n.d.). Retrieved from [Link]

  • CellTiter-Glo Assay - Oslo - OUS research. (n.d.). Retrieved from [Link]

  • Generating Paclitaxel-Resistant in Cervical Cancer HeLa Cell Line | Bashari. (n.d.). Retrieved from [Link]

  • The IC-50-time evolution is a new model to improve drug responses consistency of large scale studies. - F1000Research. (2022, March 7). Retrieved from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). Retrieved from [Link]

  • Ic 50 (µg/mL) of free paclitaxel and Pgg-paclitaxel in various cell lines - ResearchGate. (n.d.). Retrieved from [Link]

  • The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC - NIH. (n.d.). Retrieved from [Link]

  • Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. (n.d.). Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC. (n.d.). Retrieved from [Link]

  • Ensuring Reproducibility in Biological Research - Lab Manager. (2025, November 19). Retrieved from [Link]

  • Evaluation of Paclitaxel Effects in The Pattern of Expression of Survival and Apoptotic Genes Regulators in HeLa Cells - PubMed. (n.d.). Retrieved from [Link]

  • Quick Graphviz Tutorial - Dirk Colbry. (2019, January 2). Retrieved from [Link]

  • Graphviz tutorial - YouTube. (2021, January 14). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine: A Guide for Laboratory Professionals

As a novel research chemical, (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine lacks a specific, publicly available Safety Data Sheet (SDS). This guide provides a comprehensive disposal protocol derived from an a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine lacks a specific, publicly available Safety Data Sheet (SDS). This guide provides a comprehensive disposal protocol derived from an analysis of its constituent chemical motifs and established principles of hazardous waste management. The procedure is designed to ensure the safety of laboratory personnel and maintain full compliance with environmental regulations.

The core principle of this guide is to treat the compound and all associated contaminated materials as hazardous chemical waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[1][2]

Hazard Assessment and Rationale

A thorough risk assessment is predicated on the compound's structure, which combines several classes of chemicals known for potential toxicity and environmental persistence.

  • Chlorinated Pyrazine Moiety : The presence of a halogenated heterocyclic aromatic ring is a primary concern. Chlorinated organic compounds are often resistant to natural degradation and can be toxic. Their combustion can produce hazardous byproducts such as hydrogen chloride and phosgene gas.[3] Disposal requires specific high-temperature incineration protocols, necessitating segregation from non-halogenated waste streams.[4] The SDS for the related precursor, (3-Chloropyrazin-2-yl)methanamine hydrochloride, indicates it is harmful if swallowed and causes serious eye damage.

  • Phenylquinoline Core : This structure is a derivative of quinoline, a nitrogen heterocyclic aromatic compound. Many polycyclic nitrogen heterocycles are biologically active and can be persistent environmental pollutants.[5][6] The 2-phenylquinoline scaffold, in particular, is a core motif in compounds studied for potent biological activities, including anticancer and antimicrobial effects, underscoring the need for cautious handling.[7][8]

  • Methanamine Group : The primary amine group can influence the compound's reactivity and biological interactions.

Based on this analysis, (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine should be presumed to be toxic upon ingestion, inhalation, or skin contact, and to pose a long-term environmental hazard.

Personnel Safety and Required PPE

All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4] The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting safety goggles.[9]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and changed immediately if contamination is suspected.[9]

  • Body Protection : A standard laboratory coat must be worn and fully fastened.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure (solid) compound, contaminated labware, and solutions. The fundamental rule is waste segregation: this compound belongs in a halogenated organic solid waste stream.[10]

  • Select a Compatible Container : Use a sturdy, leak-proof container with a tightly sealing screw cap. A high-density polyethylene (HDPE) pail or the original manufacturer's container are suitable choices.[2][10] Ensure the container is compatible with the chemical; do not use metal containers.[11]

  • Affix a Hazardous Waste Label : The container must be labeled before any waste is added. Contact your institution's Environmental Health & Safety (EH&S) department to obtain an official hazardous waste tag.[10][12]

  • Complete the Label : Fill out the label with the following information:

    • The words "HAZARDOUS WASTE".[12]

    • Full Chemical Name : (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (Do NOT use abbreviations or chemical formulas).[12][13]

    • Hazard Characteristics : "Toxic", "Environmental Hazard".

    • Principal Investigator (PI) and Laboratory Information .[14]

  • Solid Waste Collection :

    • Carefully transfer the neat compound into the prepared hazardous waste container.

    • Collect any contaminated disposable materials, such as weighing paper, gloves, and paper towels, in the same container. Line the container with a clear plastic bag for ease of use if collecting debris.[2][15]

  • Liquid Waste (Solutions) :

    • If the compound is in a solvent, it must be collected as liquid hazardous waste.

    • Segregation is critical : Collect halogenated and non-halogenated organic solvent waste in separate containers.[10] Therefore, if this compound is dissolved in a halogenated solvent (e.g., dichloromethane), it goes into the "Halogenated Organic Liquid Waste" stream. If dissolved in a non-halogenated solvent (e.g., THF, ethanol), it must still be segregated as "Halogenated Organic Liquid Waste" due to the chlorine on the compound itself.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Keep the waste container at or near the point of generation and under the control of laboratory personnel.[12]

    • The container must be kept tightly closed at all times, except when actively adding waste.[2][10] Do not leave a funnel in the container.[12]

    • Place the primary waste container within a larger, chemically resistant secondary containment tub to prevent the spread of spills.[2][13]

The original container of a highly toxic chemical must be decontaminated before disposal.

  • Triple Rinsing : Because this compound should be treated as highly toxic, the original container must be triple-rinsed.[2]

  • Rinsate Collection : The first three rinses with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous waste.[2] This rinsate should be placed in your "Halogenated Organic Liquid Waste" container.

  • Final Disposal : Once triple-rinsed and air-dried in a fume hood, deface or remove the original manufacturer's label. The clean, empty container can then typically be disposed of in the regular trash or glass recycling, according to institutional policy.[14]

Once the waste container is 90% full or has been in accumulation for six months, submit a chemical waste pickup request to your institution's EH&S department.[12][13] Do not overfill containers.[10]

Disposal Summary Table
ItemWaste StreamContainer TypeLabeling RequirementsKey Precautions
Pure Solid Compound Halogenated Organic Solid WasteLined HDPE Pail or Original Container"HAZARDOUS WASTE", Full Chemical Name, "Toxic", Accumulation DateHandle in fume hood. Keep container closed. Use secondary containment.
Contaminated Debris Halogenated Organic Solid WasteLined HDPE Pail"HAZARDOUS WASTE", Full Chemical Name, "Toxic", Accumulation DateIncludes gloves, weigh boats, wipers. Place in the same container as pure solid.
Solutions of Compound Halogenated Organic Liquid WasteCompatible Solvent Bottle (HDPE, Glass)"HAZARDOUS WASTE", Full Chemical Name & Solvent Name/%, "Toxic", "Flammable" (if applicable)Segregate from non-halogenated waste. Keep container closed. Use secondary containment.
First 3 Rinses of Container Halogenated Organic Liquid WasteCompatible Solvent Bottle (HDPE, Glass)"HAZARDOUS WASTE", Rinsate (Solvent Name), "Toxic"Collect all three rinses as hazardous waste.
Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine waste.

G cluster_0 cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Accumulation & Final Disposal A Waste Generation (Solid, Liquid, or Contaminated Debris) B Is the waste solid or contaminated debris? A->B C Is the waste a solution of the compound? B->C No D Collect in container labeled: 'HALOGENATED ORGANIC SOLID WASTE' - Full Chemical Name - 'Toxic', 'Environmental Hazard' - Accumulation Start Date B->D Yes E Collect in container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' - Full Chemical Name & Solvent(s) - 'Toxic', 'Environmental Hazard' - Accumulation Start Date C->E Yes F Store in Secondary Containment in Satellite Accumulation Area D->F E->F G Container is >90% full OR Accumulation time > 6 months F->G H Submit Waste Pickup Request to Environmental Health & Safety (EH&S) G->H Yes I Continue Accumulation G->I No I->G

Disposal decision workflow for generated waste.
Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical.

  • Minor Spill (Contained within Fume Hood) :

    • Ensure PPE is on.

    • Absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material and spill residue into your designated "Halogenated Organic Solid Waste" container.

    • Decontaminate the surface with an appropriate solvent and wipe clean. Place the cleaning materials into the waste container.

  • Major Spill (Outside of Fume Hood or Large Quantity) :

    • Alert all personnel in the immediate area and evacuate the laboratory.

    • If safe to do so, close the laboratory doors to contain any vapors.

    • Contact your institution's EH&S or emergency response team immediately.[2]

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to this structured disposal protocol, researchers can ensure a safe laboratory environment, protect the broader ecosystem, and maintain compliance with all regulatory requirements for hazardous waste management.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
  • Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • University of Illinois. Chemical Waste Procedures. Division of Research Safety.
  • Echemi. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride Safety Data Sheets.
  • University of Southern California. Chemical Waste. Environmental Health & Safety.
  • Sigma-Aldrich. (3-chloropyrazin-2-yl)methanamine hydrochloride.
  • BenchChem. (2025). Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 2-Chloropyridine.
  • Ma, C., et al. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. Water Research.
  • CymitQuimica. CAS 612-96-4: 2-Phenylquinoline.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Derivatives.
  • Guillon, J., et al. (2023, December 25). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI.
  • VA.gov. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP).

Sources

Handling

Personal protective equipment for handling (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

Comprehensive Safety & Handling Guide: (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine As a complex pharmaceutical intermediate or novel research compound, (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

As a complex pharmaceutical intermediate or novel research compound, (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine presents unique handling challenges. Standard laboratory safety protocols are insufficient without a targeted understanding of the molecule’s structural liabilities. This guide provides drug development professionals with a field-proven, self-validating operational framework for the safe handling, containment, and disposal of this compound.

Executive Hazard Profiling & Causality

To design an effective personal protective equipment (PPE) strategy, we must first deconstruct the molecule’s structural alerts and understand why it behaves as a hazard:

  • Methanamine Moiety (Primary Amine): Confers basicity and nucleophilicity. In its free-base form, it is a localized tissue irritant and potential corrosive to ocular and dermal tissues.

  • (3-Chloropyrazin-2-yl) Core: The chlorine atom on this electron-deficient heteroaromatic ring is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). It can readily react with biological nucleophiles (e.g., skin proteins), making it a severe potential sensitizer.

  • (2-Phenylquinolin-7-yl) System: This large, planar, lipophilic polycyclic system drives the molecule's solubility profile. While it makes the dry powder highly static-prone (inhalation hazard), its lipophilicity means that if dissolved in organic solvents, it can rapidly carry the toxic payload through the epidermal barrier[1].

Risk-Based PPE Selection Matrix

The most common point of failure in chemical handling is the assumption that a single glove material protects against all states of a chemical[3]. Your PPE must dynamically shift based on whether you are handling the dry powder or a solvated mixture.

When the compound is dissolved, the solvent dictates the glove choice, not the solute[4].

Exposure StatePrimary HazardRecommended Glove MaterialEst. Breakthrough TimeRespiratory & Face Protection
Dry Powder Inhalation, Static AerosolizationDouble Nitrile (min 0.1mm thickness)>480 mins (Solid)N95 / P100 Respirator + Splash Goggles
Aqueous Solution Dermal Corrosion (Amine)Nitrile or Neoprene>240 minsFace Shield (if outside VBE)
DMSO / DMF Solution Rapid Dermal AbsorptionPE/EVAL Laminate (inner), Nitrile (outer)>480 mins (PE/EVAL)Handled strictly in VBE / Fume Hood
DCM Solution Solvent Toxicity, PenetrationViton™ or PVA>240 mins (Viton)Handled strictly in VBE / Fume Hood

Note: Standard nitrile gloves offer near-zero protection against Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM). Using nitrile while handling this compound in DMSO creates a false sense of security, leading to rapid transdermal exposure[5].

Operational Workflow: Handling & Containment

To ensure absolute safety, the following step-by-step protocol utilizes a "self-validating" system—meaning you cannot proceed to the next step without physically confirming the success of the previous one.

Phase 1: Environmental Validation
  • Activate Containment: Turn on the Ventilated Balance Enclosure (VBE) or Isolator.

  • Validation Check: Do not open the chemical container yet. Verify inward airflow using a digital anemometer (target: 75–100 fpm) or perform a visual tissue-paper flutter test at the lower sash opening[2].

Phase 2: Powder Handling
  • Don Primary PPE: P100 respirator, safety goggles, and inner nitrile gloves.

  • Don Secondary PPE: Outer nitrile gloves (extended cuff) and a disposable Tyvek® sleeve to protect the forearms[6].

  • Static Mitigation: Ground your weighing spatula against a conductive surface. The lipophilic rings make the powder highly prone to static cling and aerosolization.

  • Weighing: Weigh the required mass directly into a pre-tared, sealable glass vial.

Phase 3: Solubilization & Sealing (High-Risk Phase)
  • Dynamic PPE Shift: If solubilizing in DMSO or DMF, stop and change your outer gloves to a PE/EVAL laminate (e.g., Silver Shield®)[3].

  • Solvent Addition: Add the solvent via a calibrated pipette directly into the vial inside the VBE.

  • Containment: Cap the vial immediately with a PTFE-lined septum cap.

  • Validation Check: Gently invert the sealed vial to confirm there is no solvent leakage before removing the primary container from the VBE.

HandlingWorkflow Start 1. Sealed Storage (Desiccator/Fridge) VBE 2. Transfer to VBE (Verify Negative Pressure) Start->VBE Weighing 3. Anti-static Weighing (Powder Containment) VBE->Weighing Solvent 4. Solvent Addition (DMSO/DMF) Weighing->Solvent Seal 5. Septum Seal (Secondary Containment) Solvent->Seal Decon 6. Acidic Decontamination (5% Citric Acid Wipe) Seal->Decon

Workflow for the safe handling and dissolution of the target methanamine compound.

Chemical Deactivation & Disposal Plan

Because of the bifunctional nature of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine, standard soap-and-water decontamination is insufficient.

Surface Decontamination (The Causality of Acidic Neutralization): The methanamine group is a basic primary amine. To effectively remove residue from spatulas, balances, or VBE surfaces, you must protonate the amine.

  • Spray the affected surface with a mild acidic solution (e.g., 5% Citric Acid or 0.1M HCl). This converts the lipophilic free base into a highly water-soluble, non-volatile salt.

  • Wipe the surface with a disposable towel.

  • Follow with a standard 70% Isopropanol or DI water wipe to remove the acid residue.

Waste Segregation Logic: Do not mix this compound with standard organic waste. The presence of the chloropyrazine ring dictates that all liquid waste containing this compound must be routed to Halogenated Waste streams to prevent the formation of toxic dioxins during standard low-temperature incineration.

WasteLogic Waste Compound Waste Generated Solid Solid Waste (PPE, Wipes, Vials) Waste->Solid Liquid Liquid Waste (Solvent Mixtures) Waste->Liquid Incinerate High-Temp Incineration (Final Disposal) Solid->Incinerate Halo Halogenated Stream (Due to Cl-pyrazine) Liquid->Halo Halo->Incinerate

Segregation and disposal logic for waste containing the chloropyrazine moiety.

References

  • Prudent Practices in the Laboratory - NCBI Bookshelf - NIH National Research Council. Guidelines for handling highly toxic chemicals and environmental health. URL: [Link][2]

  • Guidelines for the selection of gloves for the workplace. NIOSH - PubMed Mansdorf S.Z. National Institute for Occupational Safety and Health. URL: [Link][5]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH National Research Council. Minimizing exposure and PPE selection. URL:[Link][6]

  • Review of the Performance, Selection, and Use of Gloves for Chemical Protection American Chemical Society (ACS). Analysis of glove permeation and chemical barriers. URL:[Link][1]

  • Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive Centers for Disease Control and Prevention. Limitations of standard glove materials against organic solvents. URL:[Link][3]

  • Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley UC Berkeley EH&S. Practical laboratory application of chemical compatibility charts. URL:[Link][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
Reactant of Route 2
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
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